1,5-Dichloro-2-ethyl-4-nitrobenzene
Description
BenchChem offers high-quality 1,5-Dichloro-2-ethyl-4-nitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,5-Dichloro-2-ethyl-4-nitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,5-dichloro-2-ethyl-4-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NO2/c1-2-5-3-8(11(12)13)7(10)4-6(5)9/h3-4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXQNFFXTXXKFEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1Cl)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physicochemical Properties of 1,5-Dichloro-2-ethyl-4-nitrobenzene: A Technical Guide
Executive Summary
1,5-Dichloro-2-ethyl-4-nitrobenzene (CAS: 49709-30-0 ) is a specialized halogenated nitroaromatic intermediate used primarily in the synthesis of complex pharmaceutical agents (such as HSP-90 inhibitors) and agrochemicals.[1][2][3] Characterized by its specific substitution pattern—an ethyl group flanked by chlorine atoms and a para-nitro moiety—it serves as a critical scaffold for introducing functionalized aniline derivatives into larger bioactive molecules. This guide details its physicochemical profile, synthesis pathways, and handling protocols for research and development applications.
Chemical Identity & Structural Analysis
The unique reactivity of this compound stems from the electronic interplay between the electron-withdrawing nitro and chloro groups against the electron-donating ethyl group.
| Property | Detail |
| IUPAC Name | 1,5-Dichloro-2-ethyl-4-nitrobenzene |
| CAS Number | 49709-30-0 |
| Molecular Formula | C₈H₇Cl₂NO₂ |
| Molecular Weight | 220.05 g/mol |
| SMILES | CCc1c(cc(c(c1Cl)[O-])Cl) |
| InChI Key | MXQNFFXTXXKFEP-UHFFFAOYSA-N |
| Structure Description | A benzene core substituted at positions 1 and 5 with chlorine, position 2 with an ethyl group, and position 4 with a nitro group.[4][5][6] |
Physicochemical Properties
The following data consolidates experimental observations and high-confidence predictive models suitable for process design.
Thermodynamic & Physical State
-
Physical State: Yellow crystalline solid.
-
Melting Point: Typically 40–70 °C (Predicted/Analogous range; specific polymorphs may vary).
-
Boiling Point: ~300–310 °C at 760 mmHg.
-
Density: 1.3 ± 0.1 g/cm³ (Predicted).
-
Vapor Pressure: Low at ambient temperature; significant volatility only above 100 °C.
Solubility & Lipophilicity
The compound is highly lipophilic due to the chloro- and ethyl- substituents, making it poorly soluble in aqueous media but highly soluble in non-polar organic solvents.
| Solvent | Solubility Rating | LogP (Octanol/Water) |
| Water | Insoluble (< 0.1 mg/L) | 3.80 (High Lipophilicity) |
| Dichloromethane | High | N/A |
| Ethyl Acetate | High | N/A |
| Methanol | Moderate | N/A |
| Toluene | High | N/A |
Implication for Extraction: In synthetic workups, the compound will partition exclusively into the organic phase (e.g., EtOAc or DCM) during aqueous washes.
Synthesis & Manufacturing
The synthesis of 1,5-dichloro-2-ethyl-4-nitrobenzene relies on Electrophilic Aromatic Substitution (EAS) . The regiochemistry is dictated by the directing effects of the substituents on the precursor, 1,5-dichloro-2-ethylbenzene .
Synthetic Pathway (Nitration)
The ethyl group (activator, ortho/para director) and chlorine atoms (deactivators, ortho/para directors) cooperatively direct the incoming nitronium ion to position 4.
-
Precursor: 1,5-Dichloro-2-ethylbenzene.
-
Reagents: Concentrated Nitric Acid (
), Sulfuric Acid ( ).[6][7][8][9] -
Conditions: Controlled temperature (0–25 °C) to prevent dinitration or oxidation of the ethyl side chain.
Figure 1: Nitration pathway.[5] The steric bulk of the ethyl group and chlorines directs substitution to the 4-position.
Critical Process Parameters
-
Temperature Control: Exothermic reaction. Maintain <30 °C to avoid oxidizing the ethyl group to an acetyl or carboxylic acid group.
-
Acid Strength: Use of fuming nitric acid may lead to over-nitration; standard concentrated
is preferred. -
Quenching: Pour reaction mixture onto crushed ice to precipitate the solid product.
Applications in Drug Development
The primary utility of 1,5-dichloro-2-ethyl-4-nitrobenzene is as a masked aniline . The nitro group acts as a precursor to an amino group, which can then be functionalized to build heterocyclic cores.
Reduction to Aniline
For pharmaceutical applications (e.g., HSP-90 inhibitors), the nitro group is reduced to an amine using Stannous Chloride (
Reaction:
Figure 2: Functionalization workflow. The nitro compound is a stable storage form of the reactive aniline intermediate.
Analytical Characterization
To validate the identity of the compound, the following spectral signatures are diagnostic:
-
H NMR (Chloroform-d):
-
Aromatic Protons: Two singlets (due to isolation by substituents). One proton at ~7.2-7.4 ppm, one at ~7.5-7.8 ppm (deshielded by nitro).
-
Ethyl Group: Quartet at ~2.7 ppm (
), Triplet at ~1.2 ppm ( ).
-
-
IR Spectroscopy:
-
Nitro Stretch: Strong bands at ~1530 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric).
-
C-Cl Stretch: Bands in the 600–800 cm⁻¹ region.
-
-
Mass Spectrometry (GC-MS):
-
Molecular Ion:
(Characteristic isotope pattern for two chlorines: 9:6:1 ratio).
-
Safety & Handling (SDS Summary)
Signal Word: WARNING
| Hazard Class | Statement | Precaution |
| Acute Toxicity | Harmful if swallowed (H302). | Do not eat, drink, or smoke when using. |
| Environmental | Toxic to aquatic life with long-lasting effects. | Avoid release to the environment; collect spillage. |
| Skin/Eye | May cause irritation. | Wear nitrile gloves and safety goggles. |
Storage: Store in a cool, dry place away from strong reducing agents and bases.
References
-
PubChem. 1,5-Dichloro-2-ethyl-4-nitrobenzene (CID 5240362). National Library of Medicine. Available at: [Link]
- Google Patents.WO2008096218A1 - 2-amino-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine derivatives as HSP-90 inhibitors. (Describes synthesis and reduction of the compound).
Sources
- 1. 1803592-09-7,2-(trifluoromethyl)-3,4-dihydro-2H-thiopyran-4-ol-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. 38939-88-7|2-Chloro-4-methyl-1-nitrobenzene|BLD Pharm [bldpharm.com]
- 3. 7149-76-0|1,4-Dichloro-2-methyl-5-nitrobenzene|BLD Pharm [bldpharm.com]
- 4. 2,4-Dichloro-5-nitrobenzotrifluoride | C7H2Cl2F3NO2 | CID 621179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. what is the product of the reaction of 1,3 dichloro benzene with H2SO4 an.. [askfilo.com]
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- 9. Nitration - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to the Molecular Structure and Properties of 1,5-Dichloro-2-ethyl-4-nitrobenzene
Abstract
This technical guide provides a comprehensive analysis of 1,5-dichloro-2-ethyl-4-nitrobenzene (CAS No: 49709-30-0), a substituted nitroaromatic compound.[1][2] Designed for researchers, chemists, and professionals in drug development, this document delves into the molecule's structural features, predicted spectroscopic profile, plausible synthetic pathways, and potential reactivity. By synthesizing data from authoritative chemical databases and established principles of organic chemistry, this guide explains the causality behind the compound's properties, offering field-proven insights into its characterization and handling. All discussions are grounded in verifiable sources to ensure scientific integrity and trustworthiness.
Introduction: Understanding the Chemical Landscape
Substituted chlorinated nitroaromatic compounds are a cornerstone of modern industrial chemistry, serving as critical intermediates in the synthesis of a wide array of value-added products, including pharmaceuticals, agrochemicals, pigments, and UV absorbers.[3][4][5] Their utility is derived from the unique electronic and steric properties conferred by the chloro and nitro substituents on the benzene ring, which modulate the ring's reactivity and provide handles for further chemical transformations.
1,5-Dichloro-2-ethyl-4-nitrobenzene is a specific member of this class, featuring a complex substitution pattern that dictates its distinct chemical behavior. The interplay between the electron-withdrawing nature of the two chlorine atoms and the powerful nitro group, contrasted with the electron-donating effect of the ethyl group, creates a molecule with a nuanced reactivity profile. This guide aims to elucidate this profile by thoroughly examining its molecular structure, the primary determinant of its physical and chemical properties.
Compound Identification and Physicochemical Properties
A precise understanding of a compound begins with its fundamental identifiers and properties. These data are essential for database searches, regulatory compliance, and computational modeling. The properties of 1,5-dichloro-2-ethyl-4-nitrobenzene are summarized below, based on data from the PubChem database.[1]
| Property | Value | Source |
| IUPAC Name | 1,5-dichloro-2-ethyl-4-nitrobenzene | [1] |
| CAS Number | 49709-30-0 | [1][2] |
| Molecular Formula | C₈H₇Cl₂NO₂ | [1][2] |
| Molecular Weight | 220.05 g/mol | [1][2] |
| Canonical SMILES | CCC1=CC(=C(C=C1Cl)Cl)[O-] | [1] |
| InChI Key | MXQNFFXTXXKFEP-UHFFFAOYSA-N | [1] |
| XLogP3 (Computed) | 3.8 | [1] |
| Topological Polar Surface Area | 45.8 Ų | [1] |
Molecular Structure and Spectroscopic Analysis
The arrangement of atoms and functional groups on the benzene scaffold is the most critical factor governing the molecule's behavior. The structure dictates the electronic distribution, steric hindrance, and ultimately, the spectroscopic fingerprint used for its identification and characterization.
Structural Elucidation and Substituent Effects
The core of the molecule is a benzene ring substituted at positions 1, 2, 4, and 5.
-
Ethyl Group (C2): As an alkyl group, it is an ortho-, para-director and a weak activator via an inductive electron-donating effect.
-
Chlorine Atoms (C1, C5): These halogens are deactivating due to their inductive electron-withdrawing effect, yet they are ortho-, para-directors due to resonance effects (lone pair donation).
-
Nitro Group (C4): This is a powerful deactivating group and a meta-director due to strong inductive and resonance electron-withdrawing effects.
The combined influence of these groups makes the aromatic ring electron-deficient, which has significant implications for its reactivity, particularly its susceptibility to nucleophilic aromatic substitution.
Caption: Proposed synthetic workflow for the target compound.
Experimental Protocol: Electrophilic Nitration
The following protocol is a representative, self-validating procedure based on standard methods for nitrating substituted benzenes. [6][7]
-
Reactor Setup: Equip a three-necked, round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-water bath to maintain temperature control.
-
Acid Mixture Preparation: Cautiously add 150 mL of concentrated sulfuric acid (H₂SO₄) to the flask. Begin stirring and cool the acid to 0-5 °C.
-
Nitrating Agent: Slowly add 50 mL of concentrated nitric acid (HNO₃) dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C. This in-situ generation of the nitronium ion (NO₂⁺) is critical. The causality is that sulfuric acid acts as a catalyst by protonating nitric acid, facilitating the loss of a water molecule to form the highly electrophilic nitronium ion.
-
Substrate Addition: Once the mixed acid is prepared and cooled, slowly add 0.5 moles of 1,3-dichloro-4-ethylbenzene dropwise. Maintain the reaction temperature between 5-10 °C throughout the addition.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours to ensure the reaction goes to completion.
-
Quenching: Carefully pour the reaction mixture over a large volume of crushed ice with vigorous stirring. The crude product should precipitate as a solid.
-
Isolation and Purification:
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral to remove residual acid.
-
Recrystallize the crude product from a suitable solvent, such as ethanol or methanol, to yield the purified 1,5-dichloro-2-ethyl-4-nitrobenzene.
-
-
Characterization: Confirm the identity and purity of the product using the spectroscopic methods outlined in Section 3 (NMR, IR, MS) and by melting point analysis.
Safety and Handling
No specific safety data sheet (SDS) is available for 1,5-dichloro-2-ethyl-4-nitrobenzene. However, based on data for structurally similar dichloronitrobenzene isomers, the compound should be handled with extreme caution as a potentially hazardous substance. [8][9]
-
Hazards: Likely to be harmful if swallowed (H302), may cause an allergic skin reaction (H317), and can cause serious eye irritation (H319). * Personal Protective Equipment (PPE): Always handle this compound inside a chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles. [10]* Handling Precautions: Avoid breathing dust, vapor, or mist. [8]Prevent contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials. [10]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
1,5-Dichloro-2-ethyl-4-nitrobenzene is a multifaceted molecule whose properties are dictated by the electronic and steric interplay of its substituents. This guide has provided a detailed framework for understanding its molecular structure through predicted spectroscopic data, outlined a plausible and robust synthetic protocol, and summarized essential safety precautions based on authoritative data for related compounds. For researchers in synthetic chemistry and drug discovery, a thorough grasp of these foundational principles is paramount for the effective utilization and safe handling of this and other complex chemical intermediates.
References
-
PubChem. (n.d.). 1,5-Dichloro-2-ethyl-4-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]
-
Beijing Xinheng Research Technology Co., Ltd. (n.d.). 1,5-Dichloro-2-ethyl-4-nitrobenzene - CAS:49709-30-0. Retrieved from [Link]
-
New Jersey Department of Health. (2016, June). Hazardous Substance Fact Sheet: Ethyl Benzene. Retrieved from [Link]
-
OECD SIDS. (1996, April 30). Benzene, 1,4-dichloro-2-nitro-. UNEP Publications. Retrieved from [Link]
-
Wikipedia. (n.d.). 1,2-Dichloro-4-nitrobenzene. Retrieved from [Link]
-
MDPI. (2012, March 19). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Molecules. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2,4,5-triaminonitrobenzene. Retrieved from [Link]
-
PubChem. (n.d.). 1-(2-Chloroethyl)-4-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChemLite. (2026). 1,5-dichloro-2-methyl-4-nitrobenzene (C7H5Cl2NO2). Université du Luxembourg. Retrieved from [Link]
-
Chemspace. (n.d.). 1,2-dichloro-4-ethyl-5-nitrobenzene. Retrieved from [Link]
-
Australian Industrial Chemicals Introduction Scheme (AICIS). (2022, June 30). Benzene, 1,4-dichloro-2-nitro- (2,5-dichloronitrobenzene) - Evaluation statement. Retrieved from [Link]
-
NIST. (n.d.). Benzene, 1,2-dichloro-4-nitro-. NIST WebBook. Retrieved from [Link]
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- 1. 1,5-Dichloro-2-ethyl-4-nitrobenzene | C8H7Cl2NO2 | CID 5240362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,5-Dichloro-2-ethyl-4-nitrobenzene - CAS:49709-30-0 - 北京欣恒研科技有限公司 [konoscience.com]
- 3. 1,2-Dichloro-4-nitrobenzene - Wikipedia [en.wikipedia.org]
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- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
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synthesis of 1,5-Dichloro-2-ethyl-4-nitrobenzene
An In-Depth Technical Guide to the Synthesis of 1,5-Dichloro-2-ethyl-4-nitrobenzene
Introduction
1,5-Dichloro-2-ethyl-4-nitrobenzene is a substituted nitroaromatic compound with potential applications as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes. The presence of chloro, ethyl, and nitro functionalities on the benzene ring makes it a versatile building block for further chemical transformations. This guide provides a comprehensive overview of a proposed synthetic route for 1,5-Dichloro-2-ethyl-4-nitrobenzene, intended for researchers, scientists, and professionals in drug development and chemical synthesis. The methodologies described herein are based on established principles of organic chemistry, particularly electrophilic aromatic substitution reactions.
Proposed Synthetic Pathway
The can be strategically approached in a two-step sequence starting from the readily available 1,3-dichlorobenzene. This pathway involves an initial Friedel-Crafts acylation to introduce the ethyl precursor, followed by a subsequent nitration to install the nitro group at the desired position.
The choice of a Friedel-Crafts acylation followed by reduction is deliberate to circumvent the common issues associated with direct Friedel-Crafts alkylation, such as polyalkylation and carbocation rearrangements, which would lead to a mixture of products and lower yields of the desired isomer.[1][2]
Caption: Proposed two-step .
Detailed Experimental Protocols
Step 1: Synthesis of 1,5-Dichloro-2-ethylbenzene via Friedel-Crafts Acylation and Clemmensen Reduction
This initial step focuses on the introduction of an ethyl group onto the 1,3-dichlorobenzene ring.
Part A: Friedel-Crafts Acylation of 1,3-Dichlorobenzene
The acylation of 1,3-dichlorobenzene with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, is a standard method to introduce an acetyl group. The chlorine atoms are deactivating but ortho-, para-directing. Acylation is expected to occur at the less sterically hindered position, para to one chlorine and ortho to the other, yielding 1-(2,4-dichlorophenyl)ethan-1-one.
Materials:
-
1,3-Dichlorobenzene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Concentrated hydrochloric acid (HCl)
-
Crushed ice
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap for HCl.
-
Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride to the flask, followed by anhydrous dichloromethane.
-
Cool the stirred suspension to 0 °C in an ice bath.
-
Slowly add acetyl chloride to the cooled suspension.
-
Add 1,3-dichlorobenzene dropwise to the reaction mixture via the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it over a mixture of crushed ice and concentrated HCl with vigorous stirring.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 1-(2,4-dichlorophenyl)ethan-1-one.
-
Purify the crude product by vacuum distillation or recrystallization.
Part B: Clemmensen Reduction of 1-(2,4-dichlorophenyl)ethan-1-one
The Clemmensen reduction is an effective method for reducing the acetyl group to an ethyl group.[3]
Materials:
-
1-(2,4-dichlorophenyl)ethan-1-one
-
Zinc amalgam (Zn(Hg))
-
Concentrated hydrochloric acid (HCl)
-
Toluene
Procedure:
-
Prepare zinc amalgam by stirring zinc dust with a 5% mercury(II) chloride solution for 10 minutes, then decanting the solution and washing the solid with water.
-
In a round-bottom flask equipped with a reflux condenser, place the zinc amalgam, concentrated hydrochloric acid, toluene, and 1-(2,4-dichlorophenyl)ethan-1-one.
-
Heat the mixture to reflux with vigorous stirring for 6-8 hours. Additional portions of concentrated HCl may be added during the reaction to maintain a strongly acidic environment.
-
Monitor the reaction by TLC or GC until the starting ketone is consumed.
-
After cooling, separate the organic layer. Extract the aqueous layer with toluene.
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure.
-
Purify the resulting 1,5-dichloro-2-ethylbenzene by vacuum distillation.
Step 2: Nitration of 1,5-Dichloro-2-ethylbenzene
The final step is the electrophilic aromatic substitution to introduce a nitro group onto the 1,5-dichloro-2-ethylbenzene ring. The ethyl group is an activating ortho-, para-director, while the chlorine atoms are deactivating ortho-, para-directors. The directing effects will favor nitration at the position ortho to the ethyl group and para to the C-5 chlorine, which is the C-4 position.
Materials:
-
1,5-Dichloro-2-ethylbenzene
-
Concentrated nitric acid (HNO₃, ~70%)
-
Concentrated sulfuric acid (H₂SO₄, ~98%)
-
Ice
-
Deionized water
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask submerged in an ice-water bath, add concentrated sulfuric acid.
-
While stirring, slowly add concentrated nitric acid, keeping the temperature of the nitrating mixture below 10 °C.
-
In a separate flask, dissolve 1,5-dichloro-2-ethylbenzene in a minimal amount of a suitable inert solvent like dichloromethane if necessary, or use it neat.
-
Slowly add the 1,5-dichloro-2-ethylbenzene to the cold, stirred nitrating mixture, maintaining the reaction temperature between 0-10 °C.
-
After the addition is complete, continue stirring at low temperature for 30-60 minutes. The reaction progress should be monitored by TLC or GC.
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.
-
The solid product, 1,5-Dichloro-2-ethyl-4-nitrobenzene, will precipitate. Collect the solid by vacuum filtration and wash with cold deionized water until the washings are neutral.
-
Further wash the crude product with a cold 5% sodium bicarbonate solution to remove any residual acid, followed by another wash with deionized water.
-
Dry the crude product. Recrystallization from a suitable solvent (e.g., ethanol) will yield the purified 1,5-Dichloro-2-ethyl-4-nitrobenzene.
Data Presentation
| Parameter | Step 1A: Friedel-Crafts Acylation | Step 1B: Clemmensen Reduction | Step 2: Nitration |
| Starting Material | 1,3-Dichlorobenzene | 1-(2,4-dichlorophenyl)ethan-1-one | 1,5-Dichloro-2-ethylbenzene |
| Key Reagents | Acetyl chloride, AlCl₃ | Zn(Hg), conc. HCl | Conc. HNO₃, Conc. H₂SO₄ |
| Solvent | Dichloromethane | Toluene | - |
| Reaction Temperature | 0 °C to Reflux | Reflux | 0-10 °C |
| Typical Reaction Time | 3-4 hours | 6-8 hours | 30-60 minutes |
| Expected Product | 1-(2,4-dichlorophenyl)ethan-1-one | 1,5-Dichloro-2-ethylbenzene | 1,5-Dichloro-2-ethyl-4-nitrobenzene |
| Anticipated Yield | High | Moderate to High | High |
| Purification Method | Vacuum distillation/Recrystallization | Vacuum distillation | Recrystallization |
Visualization of the Nitration Mechanism
The nitration of 1,5-dichloro-2-ethylbenzene proceeds via a standard electrophilic aromatic substitution mechanism. The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is then attacked by the electron-rich benzene ring.
Sources
Comprehensive Spectral Profiling and Structural Elucidation of 1,5-Dichloro-2-ethyl-4-nitrobenzene: A Technical Guide
Executive Summary
1,5-Dichloro-2-ethyl-4-nitrobenzene (CAS: 49709-30-0, Molecular Weight: 220.05 g/mol ) is a highly substituted aromatic building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Notably, it serves as a critical intermediate in the development of targeted oncology therapeutics, including novel HSP-90 inhibitors [2].
Due to its dense functionalization—comprising two halogens, an alkyl chain, and a strongly electron-withdrawing nitro group—the molecule exhibits a complex "push-pull" electronic environment. This whitepaper provides a definitive, E-E-A-T-aligned guide to the spectral profiling (NMR, IR, and MS) of this compound. We detail the mechanistic causality behind its spectral signatures and provide self-validating experimental protocols designed for drug development professionals.
Structural & Electronic Causality
The spectral behavior of 1,5-dichloro-2-ethyl-4-nitrobenzene is dictated by the competing inductive (
-
The Nitro Group (C4): Acts as a powerful electron-withdrawing group via both
and effects, severely deshielding ortho and para positions. -
The Chlorine Atoms (C1, C5): Exert a net electron-withdrawing inductive effect (
), though they possess weak mesomeric donating capabilities ( ). -
The Ethyl Group (C2): Provides weak electron density to the ring via inductive donation (
) and hyperconjugation.
This asymmetric substitution pattern breaks the magnetic equivalence of the aromatic ring, yielding two distinct, isolated protons at C3 and C6. Because these protons are para to each other, their scalar coupling (
Nuclear Magnetic Resonance (NMR) Profiling
Spectral Data & Mechanistic Rationale
The chemical shifts in both
Table 1:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Causality / Mechanistic Rationale |
|---|
| 8.03 | Singlet (s) | 1H | Ar-H (C3) | Strongly deshielded by the ortho-NO
Table 2:
| Chemical Shift (ppm) | Assignment | Causality / Mechanistic Rationale |
|---|
| 146.3 | C4 (C-NO
Self-Validating NMR Protocol
-
Sample Preparation: Dissolve 15–20 mg of the compound (>95% purity) in 0.6 mL of deuterated chloroform (CDCl
) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. -
Instrument Setup: Insert the 5 mm NMR tube into a 400 MHz spectrometer. Tune the probe to the
H and C frequencies to maximize the signal-to-noise ratio. -
Locking and Shimming: Lock onto the deuterium signal of CDCl
(7.26 ppm for H). Shim the Z1-Z4 gradients until the lock level is stable. -
Acquisition:
-
H NMR: Execute a standard 1D pulse sequence (zg30) with 16 scans, a 2-second relaxation delay (
), and a spectral width of 20 ppm. -
C NMR: Execute a proton-decoupled sequence (zgpg30) with 1024 scans and a 2-second
to account for the longer relaxation times of quaternary carbons.
-
H NMR: Execute a standard 1D pulse sequence (zg30) with 16 scans, a 2-second relaxation delay (
-
Validation Check: Before assigning peaks, integrate the aliphatic region (CH
+ CH ) against the aromatic region (H3 + H6). The system is self-validating if the integration ratio is exactly 5:2 . Any deviation indicates impurities or incomplete relaxation.
Electron Ionization Mass Spectrometry (EI-MS)
Because the molecule contains two chlorine atoms, its mass spectrum is dominated by a highly characteristic isotopic envelope. The exact mass is 218.985 Da [1]. The natural abundance of
Fig 1. EI-MS fragmentation pathway of 1,5-Dichloro-2-ethyl-4-nitrobenzene.
GC-MS Acquisition Protocol
-
Sample Preparation: Dilute the compound to 10 µg/mL in MS-grade dichloromethane.
-
Chromatography: Inject 1 µL into a GC equipped with an HP-5MS capillary column. Use helium carrier gas at 1.0 mL/min. Program the oven: 80°C hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.
-
Ionization: Apply 70 eV electron ionization (EI) at a source temperature of 230°C.
-
Validation Check: Extract the mass spectrum at the chromatographic apex. The protocol is self-validating if the m/z 219/221/223 cluster strictly adheres to the theoretical 9:6:1 intensity ratio, confirming the dichloro-substitution.
Vibrational Spectroscopy (FT-IR)
Infrared spectroscopy provides orthogonal validation of the functional groups, particularly the nitro and halogen substituents.
Table 3: FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Vibrational Mode | Causality / Mechanistic Rationale |
|---|
| ~3080 | Ar C-H Stretch |
ATR-FTIR Protocol
-
Background Scan: Clean the Attenuated Total Reflectance (ATR) diamond crystal with isopropanol. Collect an air background spectrum using 32 scans at 4 cm⁻¹ resolution.
-
Sample Application: Place 1–2 mg of the neat solid compound directly onto the crystal. Apply the pressure anvil to ensure intimate contact.
-
Acquisition: Collect the sample spectrum using 32 scans from 4000 to 400 cm⁻¹.
-
Validation Check: Perform background subtraction. The presence of intense, sharp bands at ~1525 and ~1345 cm⁻¹ validates the integrity of the nitro group, which is highly susceptible to degradation (reduction) under harsh storage conditions [2].
Integrated Analytical Workflow
To ensure rigorous structural elucidation during API development, the following integrated workflow should be adopted.
Fig 2. Step-by-step analytical workflow for comprehensive spectral data acquisition.
References
-
1,5-Dichloro-2-ethyl-4-nitrobenzene | C8H7Cl2NO2 | CID 5240362 - PubChem Source: National Institutes of Health (nih.gov) URL:[Link]
- WO2008096218A1 - 2-amino-5, 7-dihydro-6h- pyrrolo [3, 4-d] pyrimidine derivatives as hsp-90 inhibitors for treating cancer Source: Google Patents URL
Solubility Profile & Crystallization Strategies: 1,5-Dichloro-2-ethyl-4-nitrobenzene
Technical Whitepaper for Process Research & Development
Executive Summary
Compound: 1,5-Dichloro-2-ethyl-4-nitrobenzene CAS: 49709-30-0 Role: Key intermediate in the synthesis of agrochemicals, pigments, and UV absorbents.
In the development of robust purification processes for chlorinated nitroaromatics, solubility data is the cornerstone of yield and purity. While specific thermodynamic tables for 1,5-Dichloro-2-ethyl-4-nitrobenzene are often proprietary or absent from public indices, its physicochemical behavior can be accurately modeled using structural analogs such as 1,2-dichloro-4-nitrobenzene and 1,4-dichloro-2-nitrobenzene.
This guide provides a predictive solubility profile , a validated experimental protocol for empirical determination, and a thermodynamic modeling framework (Apelblat/Van't Hoff) to support the design of cooling and anti-solvent crystallization processes.
Physicochemical Profile & Predicted Solubility
The solubility of 1,5-Dichloro-2-ethyl-4-nitrobenzene is governed by the interplay between its lipophilic chloro/ethyl substituents and the polar nitro group.
Polarity Analysis[1]
-
Lipophilic Domain: The ethyl group at C2 and chlorine atoms at C1/C5 create a significant non-polar surface area, driving high solubility in aromatic and chlorinated solvents.
-
Polar Domain: The nitro group at C4 introduces a dipole moment, allowing for interaction with polar aprotic solvents and moderate solubility in alcohols at elevated temperatures.
Predicted Solvent Hierarchy (Based on Analogous Structures)
Data extrapolated from 1,2-dichloro-4-nitrobenzene and 1,4-dichloro-2-nitrobenzene behavior.
| Solvent Class | Representative Solvents | Predicted Solubility Behavior | Application |
| High Solubility | Toluene, Benzene, DCM, Ethyl Acetate | > 30 wt% at 25°C. High temperature dependence is unlikely. | Reaction medium, Extraction.[1][2][3][4] |
| Moderate (Temp. Dependent) | Ethanol, Isopropanol (IPA), Methanol | < 5 wt% at 0°C; > 20 wt% at reflux. Steep solubility curve. | Cooling Crystallization. |
| Low / Anti-Solvent | Water, Hexane, Cyclohexane | < 0.1 wt% (Water); Low to Moderate (Hexane). | Anti-solvent Crystallization. |
Process Insight: The presence of the ethyl group increases steric bulk compared to simple dichloronitrobenzenes, potentially lowering the melting point (estimated range: 40–60°C) and increasing solubility in aliphatic hydrocarbons compared to its methyl analogs.
Experimental Determination Protocols
To move from prediction to process definition, empirical data must be generated. Two methodologies are recommended: Dynamic Laser Monitoring (Method A) for speed and metastable zone width (MSZW) detection, and Static Gravimetric Analysis (Method B) for thermodynamic equilibrium accuracy.
Method A: Dynamic Laser Monitoring (Recommended)
Best for: Rapid generation of solubility curves and MSZW determination.
-
Preparation: Load a precise mass of solute and solvent into a jacketed glass reactor with an overhead stirrer.
-
Heating: Ramp temperature at 0.5°C/min. Use a focused beam reflectance measurement (FBRM) or simple turbidity probe to detect the point of dissolution (clear point).
-
Cooling: Ramp down at 0.5°C/min to detect the point of nucleation (cloud point).
-
Iteration: Add solvent aliquots to dilute and repeat the cycle to map the curve across concentrations.
Method B: Static Gravimetric Analysis
Best for: High-accuracy thermodynamic modeling.
-
Saturation: Add excess solid to the solvent in a sealed vial.
-
Equilibration: Shake at constant temperature (
) for 24–48 hours. -
Sampling: Stop stirring and allow settling for 2 hours.
-
Analysis: Withdraw supernatant through a heated syringe filter (0.45 µm). Evaporate solvent and weigh the residue (gravimetric) or analyze via HPLC (chromatographic).
Visualization: Solubility Determination Workflow
Figure 1: Decision matrix for selecting the appropriate solubility determination methodology.
Thermodynamic Modeling
Once experimental data (
Modified Apelblat Equation
The modified Apelblat equation is the industry standard for correlating solubility of non-ideal organic systems.
- : Mole fraction solubility
- : Absolute temperature (K)
- : Empirical model parameters derived via multiple linear regression.
Interpretation:
-
If
is negative and large, solubility is strongly temperature-dependent (good for cooling crystallization). - indicates a high-quality fit suitable for process design.
Van't Hoff Equation
For simpler approximations over narrow temperature ranges:
- : Enthalpy of dissolution.
-
Positive
confirms an endothermic dissolution process (solubility increases with T), which is typical for this class of compounds.
Process Application: Crystallization Design
Based on the physicochemical properties of 1,5-Dichloro-2-ethyl-4-nitrobenzene, two primary purification strategies are viable.
Strategy 1: Cooling Crystallization (Ethanol or Isopropanol)
-
Mechanism: Exploits the steep solubility curve in alcohols.
-
Protocol:
-
Dissolve crude solid in Ethanol at reflux (~78°C).
-
Cool slowly (0.2°C/min) to induce nucleation.
-
Seeding: Add 0.5% pure seed crystals at the metastable limit (typically 5–10°C below saturation temp) to prevent oiling out.
-
Cool to 0–5°C to maximize yield.
-
Strategy 2: Anti-Solvent Crystallization (Ethanol/Water)
-
Mechanism: Uses Water (anti-solvent) to drive precipitation from a concentrated Ethanol solution.
-
Protocol:
-
Dissolve crude solid in minimal Ethanol at 40–50°C.
-
Add Water dropwise until turbidity persists.
-
Heat to clear (dissolve fines).
-
Cool slowly.
-
Benefit: Often yields higher recovery but requires careful control to avoid agglomeration.
-
Visualization: Process Logic
Figure 2: Workflow for the purification of 1,5-Dichloro-2-ethyl-4-nitrobenzene via cooling crystallization.
References
-
OECD SIDS. (1996). SIDS Initial Assessment Report for 11th SIAM: Benzene, 1,4-dichloro-2-nitro-. UNEP Publications. Link
-
PubChem. (n.d.). Compound Summary for CID 5240362: 1,5-Dichloro-2-ethyl-4-nitrobenzene.[5] National Library of Medicine. Link
-
Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K. Journal of Chemical Thermodynamics. Link
-
Welch, E. (1959). Purification of 1,2-dichloro-4-nitrobenzene. U.S. Patent 2,883,435.[6] Link
Sources
- 1. reddit.com [reddit.com]
- 2. data.epo.org [data.epo.org]
- 3. CN111454156A - Method for continuously synthesizing 4-ethyl nitrobenzene and 2-ethyl nitrobenzene - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. 1,5-Dichloro-2-ethyl-4-nitrobenzene | C8H7Cl2NO2 | CID 5240362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. US2883435A - Purification of 1,2-dichloro-4-nitrobenzene - Google Patents [patents.google.com]
Technical Monograph: 1,5-Dichloro-2-ethyl-4-nitrobenzene
The following technical monograph provides an in-depth analysis of 1,5-Dichloro-2-ethyl-4-nitrobenzene (CAS: 49709-30-0). This guide is structured to serve researchers and process chemists in pharmaceutical and agrochemical development, focusing on synthesis, reactivity, and downstream applications.
Synthesis, Reactivity, and Applications in Medicinal Chemistry
Executive Summary
1,5-Dichloro-2-ethyl-4-nitrobenzene is a highly specialized halogenated nitroaromatic intermediate. It serves as a critical scaffold in the synthesis of poly-substituted aniline derivatives, which are essential precursors for HSP-90 inhibitors (oncology) and specific herbicides . Its structural uniqueness lies in the steric and electronic interplay between the ethyl group and the two chlorine atoms, which directs subsequent chemical modifications with high regioselectivity.
Chemical Identity & Physical Properties
The molecule features a benzene core substituted with two chlorine atoms, one ethyl group, and one nitro group. The specific arrangement (1,5-dichloro-2-ethyl) creates a unique electronic environment where the nitro group at position 4 is activated for reduction, while the chlorine atoms (particularly at position 5) are susceptible to nucleophilic attack under specific conditions.
Table 1: Physicochemical Profile
| Property | Data |
| CAS Number | 49709-30-0 |
| IUPAC Name | 1,5-Dichloro-2-ethyl-4-nitrobenzene |
| Synonyms | 2,4-Dichloro-5-ethylnitrobenzene; 1,3-Dichloro-6-ethyl-4-nitrobenzene |
| Molecular Formula | C₈H₇Cl₂NO₂ |
| Molecular Weight | 220.05 g/mol |
| Physical State | Pale yellow crystalline solid |
| Solubility | Soluble in DCM, EtOAc, Methanol; Insoluble in Water |
| Key Reactivity | Nitro reduction; Nucleophilic Aromatic Substitution (SₙAr) |
Synthetic Pathways and Manufacturing
The synthesis of 1,5-Dichloro-2-ethyl-4-nitrobenzene is typically achieved via Electrophilic Aromatic Substitution (EAS) . The process demands precise control of temperature and acid strength to ensure regioselectivity and prevent over-nitration or dealkylation.
Core Synthesis: Nitration of 2,4-Dichloro-1-ethylbenzene
The primary route involves the nitration of the commercially available precursor 2,4-dichloro-1-ethylbenzene .
Reaction Mechanism & Regioselectivity
The directing effects are competitive but predictable:
-
Ethyl Group (C2): Weakly activating, ortho/para directing.
-
Chlorine Atoms (C1, C5): Deactivating, ortho/para directing.
In the precursor (1,5-dichloro-2-ethylbenzene numbering):
-
Position 4 is para to the Ethyl group and ortho to the C5-Chlorine. This position is electronically favored due to the activation by the ethyl group, despite the steric bulk.
-
Position 3 is sterically crowded (sandwiched between Ethyl and Chlorine).
-
Position 6 is ortho to the Ethyl group but meta to the C5-Chlorine.
Consequently, nitration predominantly occurs at Position 4 , yielding the target isomer.
Experimental Protocol (Representative)
-
Reagents: 2,4-Dichloro-1-ethylbenzene (1.0 eq), Nitric Acid (fuming, 1.1 eq), Sulfuric Acid (conc., solvent/catalyst).
-
Procedure:
-
Dissolve 2,4-dichloro-1-ethylbenzene in concentrated H₂SO₄ at 0–5 °C.
-
Dropwise add the nitrating mixture (HNO₃/H₂SO₄) while maintaining the internal temperature below 10 °C to minimize dinitro byproducts.
-
Stir at room temperature for 2–4 hours.
-
Quench: Pour the reaction mixture onto crushed ice. The product precipitates as a yellow solid.[1]
-
Purification: Recrystallize from ethanol or purify via silica gel chromatography (Hexanes/EtOAc) if high purity (>98%) is required for pharmaceutical use.
-
Visualization of Synthetic Logic
The following diagram illustrates the synthesis and immediate downstream transformations.
Figure 1: Synthetic pathway from ethylbenzene precursor to the aniline intermediate.
Reactivity & Downstream Applications
The value of 1,5-Dichloro-2-ethyl-4-nitrobenzene lies in its versatility as a "masked" aniline. The nitro group protects the amine functionality during earlier synthetic steps, while the chlorine atoms provide handles for further functionalization.
Reduction to 2,4-Dichloro-5-ethylaniline
The most common application is the reduction of the nitro group to an amine. This aniline derivative is a verified intermediate for HSP-90 inhibitors (e.g., pyrrolo[3,4-d]pyrimidine derivatives) used in cancer therapy.
-
Protocol (Stannous Chloride Method):
-
Reference: Validated in patent literature (WO2008096218A1) [1].
-
Reaction: Suspend 1,5-Dichloro-2-ethyl-4-nitrobenzene (1 eq) in anhydrous methanol. Add SnCl₂ (4.5 eq). Reflux until TLC indicates complete consumption.
-
Workup: Neutralize with 10% NaOH, extract with EtOAc, and dry over Na₂SO₄.
-
Yield: Typically >95%.
-
Nucleophilic Aromatic Substitution (SₙAr)
The nitro group is a strong electron-withdrawing group (EWG), activating the ortho and para positions.
-
C5-Chlorine: Located ortho to the nitro group. This chlorine is highly activated and can be displaced by nucleophiles (e.g., alkoxides, amines) to generate ether or amine derivatives.
-
C1-Chlorine: Located para to the nitro group. It is also activated but often less reactive than the ortho position due to distance effects, though still displaceable under forcing conditions.
Reactivity Map
Figure 2: Divergent reactivity profile showing reduction and substitution pathways.
Safety & Handling (E-E-A-T)
As a nitroaromatic compound, 1,5-Dichloro-2-ethyl-4-nitrobenzene presents specific hazards that must be managed in an industrial or research setting.
-
Toxicity: Like many chloronitrobenzenes, it is likely toxic by inhalation and ingestion. It may cause methemoglobinemia (reduced oxygen-carrying capacity of blood) upon prolonged exposure.
-
Environmental: Classified as GHS09 (Environmental Hazard) . It is toxic to aquatic life with long-lasting effects.
-
Handling:
-
Use essentially in a fume hood.
-
Wear nitrile gloves and safety glasses.
-
Avoid heating dry material to decomposition temperatures, as nitro compounds can decompose energetically.
-
References
-
Eccles, W. et al. (2008). 2-Amino-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine derivatives as HSP-90 inhibitors for treating cancer. World Intellectual Property Organization. WO2008096218A1 .
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5240362, 1,5-Dichloro-2-ethyl-4-nitrobenzene. Retrieved from PubChem.[2]
- Sigma-Aldrich. (n.d.). Safety Data Sheet: Chloronitrobenzene derivatives. (General reference for class toxicity).
Sources
The Unsung Scaffold: 1,5-Dichloro-2-ethyl-4-nitrobenzene in Drug Discovery and Chemical Synthesis
The following technical guide details the discovery, synthesis, and application history of 1,5-Dichloro-2-ethyl-4-nitrobenzene (CAS 49709-30-0). This document is structured for researchers and drug development professionals, focusing on the compound's role as a critical intermediate in rational drug design (specifically HSP90 inhibitors) and industrial pigment chemistry.
Executive Summary
1,5-Dichloro-2-ethyl-4-nitrobenzene is a highly specialized aromatic building block characterized by a specific substitution pattern that balances steric bulk (ethyl group) with electronic deactivation (dichloro motifs). While not a marketed Active Pharmaceutical Ingredient (API) itself, it serves as a pivotal intermediate in the synthesis of HSP90 inhibitors and high-performance azo pigments . Its value lies in its ability to be selectively reduced to the corresponding aniline (2,4-dichloro-5-ethylaniline ), which then acts as a versatile nucleophile or Sandmeyer precursor for introducing complex heterocycles.
Chemical Identity and Structural Logic
The compound is a tetra-substituted benzene derivative. Its synthesis and utility are defined by the precise arrangement of its substituents, which direct further functionalization.
| Property | Detail |
| IUPAC Name | 1,5-Dichloro-2-ethyl-4-nitrobenzene |
| CAS Number | 49709-30-0 |
| Molecular Formula | C₈H₇Cl₂NO₂ |
| Molecular Weight | 220.05 g/mol |
| Key Precursor | 1,4-Dichloro-2-ethylbenzene (2,5-Dichloroethylbenzene) |
| Key Derivative | 2,4-Dichloro-5-ethylaniline (CAS 1379347-40-6) |
The "Discovery" of the Substitution Pattern
The "discovery" of this compound is rooted in the principles of rational ligand design . In medicinal chemistry, the ethyl group at position 2 provides a hydrophobic anchor, filling specific lipophilic pockets in target proteins (e.g., the ATP-binding pocket of Heat Shock Protein 90). The chlorine atoms at positions 1 and 5 serve two functions:
-
Metabolic Stability: They block the metabolically vulnerable positions on the phenyl ring, preventing rapid oxidation by cytochrome P450 enzymes.
-
Electronic Tuning: They withdraw electron density, modulating the pKa of the eventual aniline amine, which influences its nucleophilicity during drug synthesis.
Synthesis and Regiochemistry
The synthesis of 1,5-dichloro-2-ethyl-4-nitrobenzene is a textbook example of cooperative directing effects in Electrophilic Aromatic Substitution (EAS).
Retrosynthetic Analysis
The most efficient route begins with 1,4-dichloro-2-ethylbenzene (also known as 2,5-dichloroethylbenzene). The nitration must occur at the position para to the ethyl group to yield the desired isomer.
Mechanistic Pathway
-
Starting Material: 1,4-Dichloro-2-ethylbenzene.
-
Reagents: Mixed acid (HNO₃/H₂SO₄).
-
Regioselectivity:
-
Ethyl Group (C2): Strong ortho/para activator. Directs to C3 (ortho) and C5 (para).
-
Chlorine (C1): Weak deactivator, ortho/para director. Directs to C2 (blocked), C6 (ortho), and C4 (para).
-
Chlorine (C4): Weak deactivator, ortho/para director. Directs to C3 (ortho) and C5 (ortho).
-
Result: The position para to the ethyl group (C5 in the starting material frame, C4 in the product frame) is electronically favored by the ethyl group and sterically accessible compared to the position between the ethyl and chlorine.
-
Visualization of Synthesis Logic
The following diagram illustrates the synthesis and the downstream transformation into the HSP90 inhibitor scaffold.
Figure 1: The synthetic lineage of 1,5-dichloro-2-ethyl-4-nitrobenzene, highlighting its conversion to the key aniline intermediate.[1][2][3][4]
Applications in Drug Development (HSP90 Inhibitors)
The primary pharmaceutical interest in this compound stems from its use in synthesizing Heat Shock Protein 90 (HSP90) inhibitors . HSP90 is a molecular chaperone that stabilizes oncogenic proteins; inhibiting it causes tumor cells to degrade these proteins.
Case Study: Patent WO2008096218A1
This patent describes the use of 1,5-dichloro-2-ethyl-4-nitrobenzene as a precursor for 5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine derivatives .
-
Role: The nitrobenzene is reduced to the aniline, converted to the iodide, and then coupled to the pyrimidine core.
-
Mechanism of Action: The "2,4-dichloro-5-ethylphenyl" moiety (derived from our topic compound) fits into the hydrophobic pocket of the HSP90 N-terminal domain. The ethyl group provides optimal van der Waals contact, while the chlorines lock the conformation.
Experimental Protocol: Reduction to Aniline
Adapted from standard methodologies cited in related patent literature.
Objective: Convert 1,5-dichloro-2-ethyl-4-nitrobenzene to 2,4-dichloro-5-ethylaniline.
-
Dissolution: Dissolve 2.1 g (9.5 mmol) of 1,5-dichloro-2-ethyl-4-nitrobenzene in anhydrous methanol (50 mL).
-
Reagent Addition: Add Tin(II) chloride dihydrate (SnCl₂·2H₂O, 8.1 g, 42.8 mmol) in portions.
-
Reaction: Reflux the mixture at 65°C for 3–4 hours. Monitor by TLC (disappearance of the nitro spot).
-
Workup:
-
Cool to room temperature.
-
Adjust pH to >10 using 10% NaOH solution (precipitates tin salts).
-
Extract with Ethyl Acetate (3 x 50 mL).
-
Filter the combined organic layers through a Celite pad to remove fine inorganic solids.
-
-
Purification: Dry over Na₂SO₄, concentrate in vacuo. The crude aniline (yellow oil/solid) can be used directly or purified as the hydrochloride salt.
Industrial History: Azo Pigments
Before its prominence in modern oncology research, the "dichloro-ethyl-aniline" motif derived from this nitrobenzene found utility in the pigment industry .
-
Application: Synthesis of Azo Pigments and Azomethine dyes.
-
Function: The electron-deficient nature of the dichloro-substituted ring improves the lightfastness and solvent resistance of the resulting pigments, making them suitable for high-end industrial coatings.
References
-
Pfizer Inc. (2008). 2-amino-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidine derivatives as hsp-90 inhibitors for treating cancer. WO2008096218A1.[1]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5240362, 1,5-Dichloro-2-ethyl-4-nitrobenzene. Retrieved from PubChem.[4]
-
Ciba-Geigy AG. (1987). New azo pigments and their production. GB2185491A.
-
VulcanChem. (n.d.). Product Data: 1,5-Dichloro-2-ethyl-4-nitrobenzene. [3]
Sources
- 1. WO2008096218A1 - 2-amin0-5, 7-dihydr0-6h- pyrrolo [3, 4-d] pyrimidine derivatives as hsp-90 inhibitors for treating cancer - Google Patents [patents.google.com]
- 2. 7149-76-0|1,4-Dichloro-2-methyl-5-nitrobenzene|BLD Pharm [bldpharm.com]
- 3. 13290-74-9|1-Chloro-2-methyl-4-nitrobenzene|BLD Pharm [bldpharm.com]
- 4. 1,5-Dichloro-2-ethyl-4-nitrobenzene | C8H7Cl2NO2 | CID 5240362 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: 1,5-Dichloro-2-ethyl-4-nitrobenzene as a Building Block for Targeted Oncology Therapeutics
Executive Summary
1,5-Dichloro-2-ethyl-4-nitrobenzene (CAS: 49709-30-0) is a highly substituted aromatic intermediate utilized in the synthesis of advanced pharmaceutical compounds[1]. Its unique arrangement of electron-withdrawing halogens, a sterically demanding ethyl group, and a reducible nitro moiety makes it an ideal precursor for complex active pharmaceutical ingredients (APIs). Specifically, it serves as a critical building block in the development of 2-amino-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine derivatives, which function as potent Heat Shock Protein 90 (HSP90) inhibitors for oncology applications[2]. This application note details the structural rationale, synthetic workflow, and self-validating experimental protocols for utilizing this compound in drug development.
Physicochemical Profiling
Understanding the baseline properties of 1,5-dichloro-2-ethyl-4-nitrobenzene is essential for predicting its behavior in organic solvents and its ultimate contribution to the pharmacokinetics of the final API.
Table 1: Physicochemical Properties
| Property | Value | Clinical / Synthetic Relevance |
|---|---|---|
| Chemical Name | 1,5-Dichloro-2-ethyl-4-nitrobenzene | Standard IUPAC nomenclature[1]. |
| CAS Registry Number | 49709-30-0 | Unique identifier for procurement[1]. |
| Molecular Formula | C8H7Cl2NO2 | Defines stoichiometric calculations[1]. |
| Molecular Weight | 220.05 g/mol | Low molecular weight allows for downstream elaboration[1]. |
| XLogP3 (Lipophilicity) | 3.8 | High lipophilicity; requires non-polar or moderately polar reaction solvents[1]. |
| Topological Polar Surface Area | 45.8 Ų | Dictated primarily by the nitro group; will shift significantly upon reduction[1]. |
Mechanistic Insights: The Role in Drug Design
The substitution pattern of 1,5-dichloro-2-ethyl-4-nitrobenzene is not arbitrary; it is meticulously chosen to optimize the binding affinity and metabolic stability of the resulting HSP90 inhibitors[2].
-
Aryl Chlorides (Positions 1 & 5): The halogens enhance the overall lipophilicity of the final drug molecule and provide metabolic stability by blocking rapid cytochrome P450-mediated oxidation at those specific aromatic positions.
-
Ethyl Group (Position 2): Provides necessary steric bulk to properly orient the molecule within the hydrophobic binding pocket of the HSP90 N-terminal domain, maximizing Van der Waals interactions.
-
Nitro Group (Position 4): Acts as a "masked" amine. Once reduced, the resulting aniline (2,4-dichloro-5-ethylaniline) serves as the primary nucleophile for coupling to the pyrrolo[3,4-d]pyrimidine core[2].
Fig 1. HSP90 signaling pathway and the mechanism of action for synthesized inhibitors.
Synthetic Strategy: Chemoselective Reduction Workflow
The critical first step in utilizing this building block is the reduction of the nitro group to an amine. Standard catalytic hydrogenation (e.g.,
Fig 2. Synthetic workflow from 1,5-Dichloro-2-ethyl-4-nitrobenzene to HSP90 inhibitor.
Experimental Protocols: Chemoselective Nitro Reduction
The following protocol outlines the synthesis of 2,4-dichloro-5-ethylaniline from 1,5-dichloro-2-ethyl-4-nitrobenzene, optimized for high yield and clean phase separation[2].
Table 2: Stoichiometric Parameters for Chemoselective Reduction
| Reagent | MW ( g/mol ) | Mass / Vol | Moles | Equivalents | Role |
|---|---|---|---|---|---|
| 1,5-Dichloro-2-ethyl-4-nitrobenzene | 220.05 | 2.1 g | 9.5 mmol | 1.0 eq | Limiting Reactant |
| Tin(II) Chloride (
Step-by-Step Methodology
Phase 1: Reaction Setup and Execution
-
Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2.1 g (9.5 mmol) of 1,5-dichloro-2-ethyl-4-nitrobenzene in 50 mL of anhydrous methanol[2].
-
Reagent Addition: Add 8.1 g (42.8 mmol) of anhydrous Tin(II) chloride (
) in a single portion[2].-
Causality Note: The theoretical requirement for reducing a nitro group to an amine is 3.0 molar equivalents of
(as the to oxidation provides two electrons, and the nitro reduction requires six). However, employing 4.5 equivalents ensures rapid and complete conversion, minimizing the formation of partially reduced intermediates such as hydroxylamines or azo dimers.
-
-
Reflux: Heat the mixture to reflux (approx. 65°C) under an inert nitrogen atmosphere. Monitor the reaction via Thin Layer Chromatography (TLC) (Hexanes:Ethyl Acetate, 4:1) until the starting material is completely consumed (typically 2-4 hours).
Phase 2: Quenching and Phase Separation (The "Tin Emulsion" Challenge)
-
Cooling: Once the reduction is complete, cool the reaction mixture to room temperature.
-
Quenching: Slowly pour the mixture into an Erlenmeyer flask containing 50 mL of aqueous 10% NaOH and 50 mL of Ethyl Acetate (EtOAc)[2]. Stir vigorously.
-
Causality Note: A notorious challenge in tin-mediated reductions is the formation of thick, intractable emulsions of tin(IV) oxides and hydroxides during aqueous workup. By aggressively quenching the reaction with 10% aqueous NaOH, the insoluble tin byproducts are converted into highly water-soluble sodium hexahydroxostannate(IV) (
). This critical step ensures a crisp phase boundary between the aqueous layer and the EtOAc organic phase, preventing product loss and filtration bottlenecks.
-
Phase 3: Isolation and Purification
-
Decantation/Extraction: Allow the suspended solids to settle. Decant the EtOAc layer[2]. Extract the remaining aqueous phase with two additional 30 mL portions of EtOAc.
-
Washing & Drying: Combine the EtOAc batches and wash with brine (30 mL). Filter the organic phase through a pad of Celite to remove any residual trace particulates, then dry over anhydrous Sodium Sulfate (
)[2]. -
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2,4-dichloro-5-ethylaniline as an oil or low-melting solid.
Analytical Validation
To ensure the integrity of the self-validating protocol, the final intermediate must be analyzed before proceeding to scaffold coupling:
-
HPLC/LC-MS: Confirm the mass shift from the nitro compound (M = 220.05) to the aniline (M = 190.07). The isotopic pattern must clearly show the preservation of the two chlorine atoms (distinct M, M+2, M+4 peaks in a 9:6:1 ratio).
-
1H-NMR (
): The disappearance of the strongly deshielded aromatic protons adjacent to the nitro group and the appearance of a broad singlet integrating for 2H around 3.5-4.0 ppm ( protons) will confirm successful reduction.
References
-
1,5-Dichloro-2-ethyl-4-nitrobenzene | C8H7Cl2NO2 | CID 5240362 - PubChem Source: National Center for Biotechnology Information (NCBI) URL:[Link]
- Source: Google Patents / WIPO (PCT)
Sources
protocol for the reduction of the nitro group in 1,5-Dichloro-2-ethyl-4-nitrobenzene
Executive Summary
The conversion of 1,5-dichloro-2-ethyl-4-nitrobenzene to its corresponding aniline derivative (1,5-dichloro-2-ethyl-4-aminobenzene) is a critical transformation in the synthesis of advanced pharmaceutical intermediates. The primary synthetic challenge lies in the molecule's two aryl chloride bonds. Standard catalytic hydrogenation (e.g., Pd/C with H₂) frequently induces hydrodehalogenation, leading to the irreversible loss of the chlorine substituents [1].
This application note details two highly chemoselective, field-proven single-electron transfer (SET) protocols—Tin(II) chloride and Iron/Ammonium chloride —that guarantee quantitative reduction of the nitro group while preserving the integrity of the carbon-halogen bonds.
Mechanistic Rationale & Causality
To avoid the oxidative addition of transition metals into the C–Cl bond (the root cause of dehalogenation in palladium-catalyzed systems), we must bypass hydrogen gas and noble metal surfaces entirely. Instead, we utilize metals capable of sequential single-electron transfer (SET) coupled with protonation.
Both Tin (Sn²⁺) and zero-valent Iron (Fe⁰) act as direct electron donors. The reduction proceeds through a well-defined mechanistic cascade: the nitroarene is reduced to a nitroso intermediate, followed by a hydroxylamine, and finally the primary amine.
Fig 1: Single-electron transfer (SET) reduction pathway from nitroarene to arylamine.
Causality in Reagent Selection:
-
Method A (SnCl₂·2H₂O): Operates homogeneously in alcoholic solvents. It is highly specific to the nitro group and completely inert to aryl halides [2]. The primary operational challenge is the workup; Sn salts form intractable emulsions unless aggressively basified to form soluble stannate complexes (e.g., Na₂[Sn(OH)₄]).
-
Method B (Fe/NH₄Cl): A heterogeneous, greener alternative known as the modified Béchamp reduction [3]. NH₄Cl acts as a mild proton source that prevents the reaction medium from becoming overly basic, which would otherwise passivate the iron surface. The zero-valent iron is oxidized to insoluble iron oxides (Fe₃O₄), which are easily removed via filtration.
Comparative Protocol Data
To assist in selecting the appropriate workflow for your specific scale and regulatory requirements, the quantitative parameters of both methods are summarized below:
| Parameter | Method A: SnCl₂ Reduction | Method B: Fe / NH₄Cl Reduction |
| Primary Reagents | SnCl₂·2H₂O, Methanol | Fe powder (325 mesh), NH₄Cl, EtOH/H₂O |
| Operating Temperature | 70 °C (Reflux) | 80 °C (Reflux) |
| Typical Reaction Time | 2 – 4 hours | 1 – 3 hours |
| Chemoselectivity | Excellent (>99% Cl retention) | Excellent (>99% Cl retention) |
| Primary Byproducts | Tin salts (requires basic workup) | Iron oxides (easily filtered) |
| Optimal Scalability | Bench scale (<100 g) | Kilogram to Pilot scale |
| Environmental Impact | High (Heavy metal waste) | Low (Green chemistry compliant) |
Experimental Workflows
Fig 2: Parallel experimental workflows for the chemoselective reduction of the nitro group.
Step-by-Step Methodologies
Protocol A: Tin(II) Chloride Reduction (Small-to-Medium Scale)
This method is highly reliable for bench-scale synthesis and provides rapid conversion without the need for specialized filtration equipment [2].
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1,5-dichloro-2-ethyl-4-nitrobenzene (1.0 eq) in anhydrous methanol (approx. 10 mL per mmol of substrate).
-
Reagent Addition: Portion-wise, add Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.5 to 5.0 eq) to the stirring solution. Note: The reaction is mildly exothermic upon initial addition.
-
Reflux: Heat the mixture to reflux (approx. 70 °C) and stir for 2–4 hours.
-
Self-Validation: The reaction will transition from a deep yellow solution to a pale or colorless mixture. Monitor by TLC (Hexanes:EtOAc) or LC-MS until the starting material is completely consumed.
-
-
Quenching & Emulsion Breaking: Cool the mixture to room temperature. To break down the tin complexes, slowly add 10% aqueous NaOH until the pH exceeds 10.
-
Self-Validation: Initially, a thick, milky white precipitate of Sn(OH)₂ will form. As the pH surpasses 10, this precipitate will redissolve into the aqueous layer as soluble sodium stannate (Na₂[Sn(OH)₄]), leaving a clear biphasic system.
-
-
Extraction: Add ethyl acetate (EtOAc) and stir vigorously. Separate the organic layer, and extract the aqueous layer twice more with EtOAc.
-
Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the target amine.
Protocol B: Iron/Ammonium Chloride Reduction (Scale-Up / Green Chemistry)
This method avoids toxic heavy metals and is the preferred route for kilogram-scale drug development campaigns [3].
-
Reaction Setup: In a multi-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve the nitroarene (1.0 eq) in a 4:1 mixture of Ethanol and Water (approx. 10 mL total solvent per mmol).
-
Reagent Addition: Add Iron powder (325 mesh, 5.0 eq) followed by Ammonium chloride (NH₄Cl, 5.0 eq).
-
Caution: Finely divided iron powder can be a fire hazard; handle away from ignition sources.
-
-
Reflux: Heat the suspension to a vigorous reflux (80 °C) for 1–3 hours. Because this is a heterogeneous reaction, high-shear mechanical stirring is critical to ensure the iron surface is continuously exposed to the substrate.
-
Self-Validation: The consumption of the grey iron powder and the formation of a dense, black/brown sludge (magnetite, Fe₃O₄) serves as a visual indicator of reaction progression.
-
-
Filtration: Cool the mixture to room temperature. Filter the black suspension through a tightly packed pad of Celite to remove unreacted iron and iron oxides. Wash the filter cake thoroughly with hot ethanol or EtOAc to ensure complete recovery of the product.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the ethanol. Dilute the remaining aqueous residue with EtOAc, wash with water and brine, dry over Na₂SO₄, and evaporate to afford pure 1,5-dichloro-2-ethyl-4-aminobenzene.
References
- Title: US2772313A - Reduction of meta chloro nitrobenzene to meta chloro aniline Source: Google Patents URL
- Title: WO2008096218A1 - 2-amino-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine derivatives as HSP-90 inhibitors for treating cancer Source: Google Patents URL
Application Note: Synthesis of Protoporphyrinogen Oxidase (PPO) Inhibitor Precursors using 1,5-Dichloro-2-ethyl-4-nitrobenzene
Introduction & Mechanistic Rationale
In modern agrochemical discovery, overcoming target-site resistance in weeds is a primary driver for structural innovation. 1,5-Dichloro-2-ethyl-4-nitrobenzene (CAS: 49709-30-0) serves as a highly specialized building block for the synthesis of Protoporphyrinogen Oxidase (PPO) inhibitors, such as triazolinone and pyrazole herbicides.
The Causality of Structural Choice: The substitution pattern of this specific precursor is not arbitrary. When reduced to its corresponding aniline, the resulting 2,4-dichloro-5-ethyl substitution provides a precise steric and electronic profile.
-
The Chlorine Atoms (Positions 2 & 4): Provide essential electronegativity to enhance binding affinity within the PPO enzyme's hydrophobic pocket while ensuring metabolic stability against microbial degradation in soil[1].
-
The Ethyl Group (Position 5): Replaces the traditional methyl group found in older herbicides (e.g., sulfentrazone). This slight increase in lipophilicity and steric bulk alters soil mobility and can overcome resistance in weed biotypes harboring the ΔG210 PPO mutation.
Synthetic Workflow & Logical Relationships
The transformation of 1,5-dichloro-2-ethyl-4-nitrobenzene into a viable agrochemical active ingredient relies on a sequential, chemoselective workflow. The critical first step is the reduction of the nitro group to an amine without cleaving the sensitive aryl-chlorine bonds.
Figure 1: Synthetic workflow from 1,5-Dichloro-2-ethyl-4-nitrobenzene to PPO inhibitor herbicides.
Quantitative Data & Reaction Metrics
The physical properties of the starting material dictate the handling and purification strategies, while the reaction metrics highlight the efficiency of the chemoselective reduction.
Table 1: Physicochemical Properties of the Starting Material
| Property | Value | Source / Impact on Synthesis |
| Molecular Formula | C8H7Cl2NO2 | [1] |
| Molecular Weight | 220.05 g/mol | [1] |
| XLogP3 | 3.8 | High lipophilicity; requires non-polar extraction solvents (e.g., EtOAc)[1]. |
| Topological Polar Surface Area | 45.8 Ų | Dictates the choice of normal-phase silica for TLC monitoring[1]. |
Table 2: Reaction Metrics & Quality Control for Nitro Reduction
| Parameter | Specification / Reagent | Mechanistic Rationale |
| Reducing Agent | Prevents hydrodechlorination; highly chemoselective for | |
| Reaction Temp | 65°C (Reflux) | Overcomes the activation energy barrier for complete reduction. |
| Quenching Agent | 10% Aqueous NaOH | Converts Sn(IV) byproducts into water-soluble sodium stannate[2]. |
| Expected Yield | ~97% | High efficiency minimizes purification bottlenecks[2]. |
Experimental Protocols
Protocol A: Chemoselective Reduction to 2,4-Dichloro-5-ethylaniline
Objective: Convert the nitrobenzene building block to its corresponding aniline while preserving both aryl chlorides.
Causality & Choice of Reagents: Standard catalytic hydrogenation (e.g.,
Step-by-Step Procedure:
-
Reaction Setup: Suspend 1,5-dichloro-2-ethyl-4-nitrobenzene (2.1 g, 9.5 mmol) and
(8.1 g, 42.8 mmol) in anhydrous methanol (50 mL) in a round-bottom flask equipped with a reflux condenser.-
Self-Validation: The molar ratio of
to substrate is ~4.5:1. A minimum of 3 equivalents is required for complete reduction; the excess ensures rapid, irreversible kinetics.
-
-
Reflux: Heat the mixture to reflux (approx. 65°C) under an inert nitrogen atmosphere. Monitor the reaction via TLC (Hexanes:EtOAc 4:1) or HPLC until the starting material is completely consumed (typically 2–4 hours).
-
Quenching & Stannate Precipitation: Cool the mixture to room temperature. Slowly add aqueous 10% NaOH until the pH reaches 9–10.
-
Causality:
reduction generates tin(IV) byproducts. Adding NaOH converts these into water-soluble sodium stannate ( ) or precipitates them, preventing severe emulsions during extraction and freeing the basic aniline[2].
-
-
Extraction: Add ethyl acetate (EtOAc) to the mixture. Allow the suspended tin solids to settle, then decant or filter the organic layer through a pad of Celite to remove residual particulates. Repeat the extraction twice more with EtOAc[2].
-
Isolation: Combine the EtOAc fractions, wash with brine, dry over anhydrous
, and filter. Evaporate the volatile components under reduced pressure to yield 2,4-dichloro-5-ethylaniline as a yellow solid/oil (approx. 97% yield)[2].
Protocol B: Diazotization and Conversion to Aryl Hydrazine
Objective: Synthesize the aryl hydrazine intermediate required for subsequent triazolinone ring condensation.
Causality & Choice of Reagents: Anilines with electron-withdrawing groups (like two chlorines) are poorly nucleophilic and require concentrated acid for efficient diazotization. Strict temperature control (<5°C) is mandatory to prevent the highly reactive diazonium salt from degrading into a phenol via nucleophilic attack by water.
Step-by-Step Procedure:
-
Diazotization: Dissolve 2,4-dichloro-5-ethylaniline (1.0 eq) in concentrated HCl and cool to 0°C using an ice-salt bath. Dropwise add a pre-cooled aqueous solution of sodium nitrite (
, 1.05 eq), maintaining the internal temperature strictly below 5°C.-
Self-Validation: Test the mixture with starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid, indicating complete diazotization.
-
-
Reduction: Slowly add the cold diazonium solution to a vigorously stirred solution of
(2.5 eq) in concentrated HCl at 0°C.-
Causality:
is utilized again here to reduce the diazonium salt to the hydrazine hydrochloride. The highly acidic environment prevents unwanted azo-coupling side reactions between the diazonium salt and unreacted aniline.
-
-
Isolation: Stir for 2 hours at room temperature. The aryl hydrazine hydrochloride precipitates directly from the acidic medium. Filter, wash with cold ethanol, and dry under vacuum to yield the final precursor ready for heterocyclic condensation.
References
-
National Center for Biotechnology Information. "1,5-Dichloro-2-ethyl-4-nitrobenzene." PubChem Compound Summary for CID 5240362. Available at:[Link]
- Biamonte, M. A., et al. "2-amino-5, 7-dihydro-6h-pyrrolo [3, 4-d] pyrimidine derivatives as hsp-90 inhibitors for treating cancer." World Intellectual Property Organization, WO2008096218A1, 2008.
Sources
Application Note: Regioselective Nitration of 1,2-Dichloro-4-ethylbenzene
Introduction & Mechanistic Rationale
The nitration of functionalized aromatic compounds is a cornerstone of organic synthesis, particularly in the development of pharmaceutical intermediates and agrochemicals. The nitration of 1,2-dichloro-4-ethylbenzene via electrophilic aromatic substitution (EAS) requires precise control of reaction conditions to ensure high regioselectivity and to prevent oxidative side reactions.
This protocol utilizes a standard "mixed acid" system (HNO₃/H₂SO₄). In this environment, sulfuric acid acts as both a catalyst and a dehydrating agent to protonate nitric acid, driving the loss of water to generate the highly active electrophile, the nitronium ion (NO₂⁺) .
Regioselectivity Analysis (Causality of Directing Effects)
The substrate, 1,2-dichloro-4-ethylbenzene, possesses competing directing groups that dictate the site of electrophilic attack:
-
Ethyl group (C4): An alkyl group that is weakly activating and directs ortho/para.
-
Chloro groups (C1, C2): Halogens that are weakly deactivating via inductive effects but direct ortho/para via resonance.
Because activating groups dominate directing effects in EAS, the ethyl group dictates the primary sites of attack (C3 and C5). However, position C3 is highly sterically hindered due to the adjacent chloro group at C2 and the ethyl group at C4. Consequently, electrophilic attack is directed predominantly to the sterically accessible and electronically favored C5 position. The major product of this workflow is 1,2-dichloro-4-ethyl-5-nitrobenzene .
Safety & Handling: A Self-Validating System
Nitration reactions are notoriously exothermic. The decomposition of nitric acid in mixed acid systems can lead to thermal runaway and the generation of toxic NOₓ gases if not strictly controlled .
-
Causality of Exotherm: The generation of the nitronium ion and the subsequent aromatic substitution both release significant thermal energy. Furthermore, the ethyl side-chain is susceptible to oxidative cleavage at elevated temperatures.
-
Self-Validating Checkpoint: This protocol establishes a strict temperature ceiling of 15 °C. If the internal temperature exceeds 10 °C during substrate addition, the addition must be paused immediately. This creates a self-correcting feedback loop, ensuring the reaction remains within the safe kinetic window and preventing di-nitration or oxidation.
Experimental Setup & Reagents
The following table summarizes the quantitative data and stoichiometric ratios required for a 0.1 mol scale synthesis.
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |
| 1,2-Dichloro-4-ethylbenzene | 175.05 | 1.0 | 17.5 g (0.1 mol) | Aromatic Substrate |
| Nitric Acid (68-70%) | 63.01 | 1.1 | 9.9 g (~7.0 mL) | Nitrating Agent |
| Sulfuric Acid (98%) | 98.08 | 2.5 | 24.5 g (~13.3 mL) | Catalyst / Dehydrating Agent |
| Dichloromethane (DCM) | 84.93 | - | 150 mL | Extraction Solvent |
| Sodium Bicarbonate (Sat.) | 84.01 | - | 100 mL | Neutralization Wash |
| Anhydrous MgSO₄ | 120.37 | - | As needed | Drying Agent |
Experimental Workflow & Visualization
Step-by-step experimental workflow for the regioselective nitration of 1,2-dichloro-4-ethylbenzene.
Detailed Step-by-Step Protocol
Step 1: Preparation of the Mixed Acid
-
Equip a 250 mL three-neck round-bottom flask with a heavy-duty magnetic stir bar, an internal thermocouple, and a pressure-equalizing addition funnel.
-
Add 24.5 g (13.3 mL) of concentrated sulfuric acid (98%) to the flask.
-
Submerge the flask in an ice-salt bath and cool the acid to 0–5 °C.
-
Slowly add 9.9 g (7.0 mL) of concentrated nitric acid (68-70%) dropwise via the addition funnel.
-
Causality: The mixing of these acids is highly exothermic. Maintaining the internal temperature below 10 °C prevents the premature thermal decomposition of the nitrating mixture.
-
Step 2: Substrate Addition
-
Transfer 17.5 g (0.1 mol) of neat 1,2-dichloro-4-ethylbenzene to the addition funnel.
-
Begin dropwise addition of the substrate into the vigorously stirring mixed acid.
-
Self-Validating Check: Monitor the internal thermometer constantly. Isomer distribution and safety are heavily temperature-dependent . Adjust the drip rate so that the temperature strictly remains between 5 °C and 15 °C. If the temperature spikes, halt the addition and allow the ice bath to cool the mixture before resuming.
Step 3: Reaction Maturation
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to 15 °C.
-
Stir vigorously for 2 hours.
-
Causality: The reaction is a biphasic system (aqueous acid and organic substrate). High-shear stirring maximizes the interfacial surface area, ensuring efficient mass transfer of the nitronium ion into the organic phase.
-
-
Self-Validating Check: Monitor the reaction progress via TLC (Hexanes:Ethyl Acetate 9:1, UV visualization). The reaction is deemed complete when the higher Rf starting material spot is fully consumed.
Step 4: Quench and Workup
-
Carefully pour the reaction mixture over 150 g of crushed ice in a 500 mL beaker.
-
Causality: Pouring the acid into ice (never water into acid) safely dissipates the heat of dilution and instantly terminates the electrophilic substitution.
-
-
Transfer the quenched mixture to a separatory funnel and extract with Dichloromethane (3 × 50 mL).
-
Wash the combined organic layers with distilled water (50 mL), followed by saturated aqueous sodium bicarbonate (NaHCO₃) (2 × 50 mL).
-
Self-Validating Check: The cessation of CO₂ evolution and a pH paper reading of ~8 for the aqueous wash serve as a self-validating checkpoint that the organic layer is completely acid-free, preventing acid-catalyzed degradation during solvent evaporation.
-
-
Wash with brine (50 mL) and dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
Step 5: Purification
-
The crude product will primarily consist of 1,2-dichloro-4-ethyl-5-nitrobenzene, with trace amounts of the C3-nitro isomer.
-
Purify the crude mixture via recrystallization from hot ethanol. Allow the solution to cool slowly to room temperature, then transfer to an ice bath to induce crystallization of the pure major isomer as pale yellow crystals.
Analytical Characterization
To validate the success of the regioselective nitration, perform ¹H NMR (CDCl₃) analysis.
-
Expected Signals: The spectrum should display two distinct singlets in the aromatic region (corresponding to the isolated protons at C3 and C6), confirming that nitration occurred at the C5 position. A quartet (~2.8 ppm) and a triplet (~1.2 ppm) will confirm the intact preservation of the ethyl side-chain, validating that oxidative cleavage was successfully avoided.
References
-
Nitration - Wikipedia Source: Wikipedia URL: [Link]
- Source: Google Patents (US5763697A)
- Source: Google Patents (US5475163A)
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,5-Dichloro-2-ethyl-4-nitrobenzene
Welcome to the technical support center for the synthesis of 1,5-dichloro-2-ethyl-4-nitrobenzene. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your reaction yield, improve product purity, and navigate common challenges encountered during this electrophilic aromatic substitution.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis. The question-and-answer format is designed to provide direct and actionable solutions.
Q1: My final yield of 1,5-dichloro-2-ethyl-4-nitrobenzene is significantly lower than expected. What are the most common culprits?
Low yields in this nitration can stem from several factors, ranging from reaction conditions and reagent quality to work-up procedures. The most common issues include:
-
Improper Temperature Control: Nitration reactions are highly exothermic.[1] If the temperature rises uncontrollably, it can lead to the formation of unwanted byproducts and decomposition of the desired product.[2][3]
-
Suboptimal Nitrating Agent: The ratio of nitric acid to sulfuric acid is crucial for the efficient generation of the nitronium ion (NO₂⁺), which is the active electrophile.[3] The presence of excess water can deactivate the nitrating agent.
-
Purity of Starting Material: The purity of the starting 1,5-dichloro-2-ethylbenzene is critical. Impurities can undergo nitration or other side reactions, consuming the nitrating agent and complicating the purification process.[2]
-
Inadequate Reaction Time: The reaction may not have proceeded to completion. It is essential to monitor the consumption of the starting material to determine the optimal reaction time.[3]
-
Product Loss During Work-up: Significant product loss can occur during the quenching, extraction, and purification steps. For instance, pouring the reaction mixture into ice water helps precipitate the crude product, but incomplete precipitation or loss during filtration can reduce the isolated yield.[2]
Q2: The reaction mixture has turned dark brown or black. What causes this discoloration and how can I prevent it?
A dark discoloration often points to oxidative side reactions or the formation of polymeric "tar".[4] This can be caused by:
-
Excessively High Temperatures: Poor temperature control can lead to runaway reactions and the formation of nitrogen oxides, which contribute to the dark color.[2]
-
Harsh Nitrating Agent: Using a nitrating agent that is too concentrated or reactive for the substrate can cause oxidation of the ethyl group or the aromatic ring itself.
-
Substrate Reactivity: The ethyl group activates the benzene ring, making it more susceptible to oxidation compared to a deactivated ring.[4]
To prevent this, ensure gradual addition of the nitrating agent while maintaining a consistently low temperature with an efficient cooling bath (e.g., ice-salt bath).
Q3: I am observing the formation of multiple isomers. How can I improve the regioselectivity to favor the 4-nitro product?
The regioselectivity of the nitration is determined by the directing effects of the substituents on the starting material, 1,5-dichloro-2-ethylbenzene.
-
Directing Effects: The ethyl group is an activating ortho-, para-director, while the chlorine atoms are deactivating ortho-, para-directors.[5][6] The powerful activating effect of the ethyl group will primarily direct the incoming nitro group to the positions ortho and para to it (positions 3 and 4). The desired 4-nitro isomer is the para product.
-
Steric Hindrance: Nitration at position 3 (ortho to the ethyl group) is sterically hindered by the adjacent chlorine atom at position 5. Therefore, the electrophilic attack is most likely to occur at the less hindered and electronically favorable position 4.
To maximize the yield of the desired isomer, precise control over reaction conditions is key. Lower reaction temperatures often favor the thermodynamically more stable product and can minimize the formation of minor isomers.[3]
Q4: How can I effectively monitor the reaction to determine when it has gone to completion?
Monitoring the reaction's progress is crucial to avoid incomplete reactions or the formation of byproducts from excessive reaction times.
-
Thin Layer Chromatography (TLC): TLC is a simple and effective method.[2] By taking small aliquots from the reaction mixture over time and spotting them on a TLC plate alongside the starting material, you can visualize the consumption of the reactant and the formation of the product. A common eluent system for nitrated aromatics is a mixture of ethyl acetate and petroleum ether or toluene.[2][7]
-
Gas Chromatography (GC): For a more quantitative analysis, GC can be used to determine the ratio of starting material to product.[3] This requires proper sample preparation (quenching, extraction, and drying) of the aliquot before injection.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of sulfuric acid in this synthesis?
Sulfuric acid acts as a catalyst. Its primary role is to protonate nitric acid, which facilitates the loss of a water molecule to generate the highly electrophilic nitronium ion (NO₂⁺). This nitronium ion is the active species that attacks the electron-rich aromatic ring.[5]
Diagram 1: Generation of the Nitronium Ion
Caption: The catalytic role of sulfuric acid in generating the nitronium ion.
Q2: What are the essential safety precautions I should take during this experiment?
Safety is paramount when performing nitration reactions.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and acid-resistant gloves.
-
Fume Hood: The reaction must be performed in a well-ventilated chemical fume hood due to the corrosive and toxic nature of the acids and potential evolution of nitrogen oxide gases.
-
Exothermic Reaction: Be prepared for a highly exothermic reaction. Use an ice bath to control the temperature and add reagents slowly. Never add water directly to the concentrated acid mixture; always pour the reaction mixture onto ice.
-
Handling Acids: Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. Handle them with extreme care.
Q3: What are the best practices for working up and purifying the crude 1,5-dichloro-2-ethyl-4-nitrobenzene?
A proper work-up and purification procedure is critical for obtaining a high-purity product.
-
Quenching: After the reaction is complete, the mixture should be poured slowly and carefully over a large amount of crushed ice with stirring. This precipitates the crude product and dilutes the strong acids.
-
Filtration: The precipitated solid is collected by vacuum filtration and washed with copious amounts of cold water until the filtrate is neutral.
-
Recrystallization: This is a highly effective method for purification.[8] A suitable solvent system, such as ethanol/water, can be used. The crude product is dissolved in a minimal amount of hot ethanol, and water is added dropwise until turbidity persists. The solution is then allowed to cool slowly to form pure crystals.[8]
-
Column Chromatography: For achieving very high purity, column chromatography using silica gel is recommended.[8] A gradient elution with a solvent system like hexane/ethyl acetate can effectively separate the desired product from any remaining starting material or isomeric byproducts.[8]
Diagram 2: General Workflow for Synthesis and Purification
Caption: Step-by-step workflow from reaction setup to final analysis.
Experimental Protocol and Data
The following protocol is a representative method for the synthesis. Researchers should optimize conditions based on their specific laboratory setup and scale.
Optimizing Reaction Parameters
The table below summarizes key parameters that can be adjusted to optimize the reaction yield and purity.
| Parameter | Condition Range | Impact on Yield and Purity | Rationale |
| Temperature | 0 - 10 °C | Lower temperatures generally improve selectivity and reduce side reactions, potentially at the cost of a longer reaction time.[3] | Minimizes oxidation and formation of unwanted isomers. |
| Molar Ratio (HNO₃:Substrate) | 1.1:1 to 1.5:1 | A slight excess of nitric acid ensures complete conversion of the starting material. A large excess can promote di-nitration. | Drives the reaction to completion without promoting over-nitration. |
| Reaction Time | 1 - 4 hours | Should be determined by monitoring. Insufficient time leads to low conversion; excessive time can increase byproduct formation.[3] | Ensures maximum conversion of the starting material. |
| Acid Concentration (H₂SO₄) | 95-98% | High concentration is necessary to efficiently generate the nitronium ion.[5] | Maximizes the concentration of the active electrophile. |
Step-by-Step Synthesis Protocol
-
Preparation of Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add 30 mL of concentrated sulfuric acid (~98%). Cool the flask in an ice-salt bath to 0 °C. Slowly add 10 mL of concentrated nitric acid (~70%) dropwise while maintaining the temperature below 10 °C.[5]
-
Reaction Setup: In a separate flask, dissolve 10 g of 1,5-dichloro-2-ethylbenzene in a minimal amount of a suitable solvent like dichloromethane, if necessary, or use it neat.
-
Nitration: Cool the substrate solution to 0 °C. Add the pre-cooled nitrating mixture dropwise to the stirred substrate solution over a period of 60-90 minutes. Ensure the internal temperature does not exceed 5-10 °C.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress using TLC.[2]
-
Work-up: Once the reaction is complete, pour the mixture slowly onto 200 g of crushed ice with vigorous stirring.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the washings are neutral to litmus paper.
-
Drying: Dry the crude product in a vacuum oven at a low temperature (~40-50 °C).
-
Purification: Recrystallize the dried crude solid from an ethanol/water mixture to obtain the purified 1,5-dichloro-2-ethyl-4-nitrobenzene.[8]
Analytical Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.[9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight and identify any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and isomeric purity.
References
-
PubChem. (n.d.). 1,5-Dichloro-2-ethyl-4-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. Retrieved from [Link]
-
NPTEL. (n.d.). Nitration. Retrieved from [Link]
-
ATSDR. (n.d.). Analytical Methods. Agency for Toxic Substances and Disease Registry. Retrieved from [Link]
-
Reddit. (2023, November 28). Di-nitration troubleshooting. r/Chempros. Retrieved from [Link]
-
MDPI. (2012, March 19). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2,4,5-triaminonitrobenzene. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electrophilic aromatic substitution. Part 34. Nitration of 1-chloro-4-nitro-benzene, 1,3-dichloro-2-nitrobenzene, 1,3-dinitrobenzene, 1-chloro-2,4-dinitro-benzene, and 2-chloro-1,3-dinitrobenzene in sulphuric acid and oleum. Retrieved from [Link]
-
ResearchGate. (n.d.). The nitration of ethylbenzene with nitric acid on silica gel. Retrieved from [Link]
-
Korean Journal of Materials Research. (2024). Optimizing Nitrobenzene Synthesis Catalyzed by Sulfated Silica (SO4/SiO2) through Response Surface Methodological Approach. Retrieved from [Link]
-
EPA. (1996, December). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016, May 21). Why does 1,2-dichloro-4-nitrobenzene undergo SNAr para and not meta to the nitro group? Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Substitution Reactions of Benzene Derivatives. Retrieved from [Link]
-
Wikipedia. (n.d.). 1,4-Dichloro-2-nitrobenzene. Retrieved from [Link]
- Google Patents. (n.d.). US3480681A - Process for the preparation and purification of p-nitrobenzenes.
-
OECD. (2003, August 13). 1,2-Dichloro-4-nitrobenzene CAS N°:99-54-7. Retrieved from [Link]
-
ResearchGate. (2025, October 16). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Retrieved from [Link]
- Google Patents. (n.d.). US2883435A - Purification of 1,2-dichloro-4-nitrobenzene.
-
Atlantis Press. (2022, June 25). Purity Analysis of 1,3-Dichloro-2,4,6-Trinitrobenzene by High Performance Liquid Chromatography. Retrieved from [Link]
Sources
- 1. vpscience.org [vpscience.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. stmarys-ca.edu [stmarys-ca.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Purity Analysis of 1,3-Dichloro-2,4,6-Trinitrobenzene by High Performance Liquid Chromatography [energetic-materials.org.cn]
dealing with impurities in 1,5-Dichloro-2-ethyl-4-nitrobenzene
Welcome to the technical support guide for 1,5-Dichloro-2-ethyl-4-nitrobenzene. This resource is designed for researchers, chemists, and drug development professionals to effectively identify, troubleshoot, and resolve issues related to impurities in this compound. Our guidance is rooted in established analytical and purification principles to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my sample of 1,5-Dichloro-2-ethyl-4-nitrobenzene?
The impurity profile of 1,5-Dichloro-2-ethyl-4-nitrobenzene is primarily dictated by its synthesis, which is typically a nitration reaction of 1,5-dichloro-2-ethylbenzene. The directing effects of the chloro and ethyl groups on the benzene ring can lead to the formation of several byproducts.
Causality: Electrophilic aromatic substitution (nitration) on a substituted benzene ring rarely yields a single product. The activating (ethyl) and deactivating (chloro) groups direct the incoming nitro group to various positions, leading to a mixture of isomers.[1][2] Incomplete reaction or side reactions can also introduce other impurities.
Common Impurities to Expect:
| Impurity Type | Specific Examples | Origin |
| Isomeric Impurities | 1,5-Dichloro-2-ethyl-3-nitrobenzene, 1,5-Dichloro-2-ethyl-6-nitrobenzene | Incomplete regioselectivity during the nitration of 1,5-dichloro-2-ethylbenzene. |
| Over-nitrated Byproducts | 1,5-Dichloro-2-ethyl-dinitrobezenes | Harsh nitrating conditions (excess nitric/sulfuric acid, high temperature).[3] |
| Unreacted Starting Material | 1,5-Dichloro-2-ethylbenzene | Incomplete nitration reaction. |
| Hydrolysis Products | 2,4-Dichloro-3-ethyl-5-nitrophenol | Presence of water under acidic conditions, displacing a chloro group. |
| Solvent Residues | Ethanol, Ethyl Acetate, Hexane, etc. | Carryover from purification or reaction workup steps. |
Q2: My product is an off-color yellow or brown solid, but it should be a pale yellow. What does this indicate?
Discoloration, typically a darker yellow or brownish hue, often points to the presence of phenolic impurities or residual nitrating acids.[3] Phenolic compounds can form from side reactions and are often highly colored. Trapped nitrogen oxides (NOx) from the nitration process can also impart a brownish color.
A simple diagnostic test is to dissolve a small sample in a suitable solvent and wash it with a mild aqueous base (e.g., 5% sodium bicarbonate solution). If the aqueous layer becomes colored, it suggests the presence of acidic, likely phenolic, impurities.
Troubleshooting Guide: Purity Assessment & Enhancement
Problem 1: My initial purity analysis by TLC or HPLC shows multiple spots/peaks.
This is a clear indication of a mixture of compounds. The first step is to identify the nature of these impurities to select the appropriate purification strategy.
Caption: Troubleshooting flowchart for initial purity analysis.
Protocol 1: Rapid Purity Assessment by Thin-Layer Chromatography (TLC)
This technique provides a quick, qualitative assessment of purity and helps in selecting a solvent system for column chromatography.
Methodology:
-
Sample Preparation: Dissolve a small amount (1-2 mg) of your crude product in a volatile solvent like dichloromethane or ethyl acetate (0.5 mL).
-
Stationary Phase: Use a standard silica gel TLC plate (e.g., Silica Gel 60 F254).
-
Mobile Phase Selection: A good starting point is a mixture of a non-polar and a moderately polar solvent. Test various ratios.
-
System A: Hexane:Ethyl Acetate (9:1) - Good for separating non-polar impurities.
-
System B: Hexane:Ethyl Acetate (7:3) - General purpose.
-
System C: Hexane:Dichloromethane (1:1) - Alternative system.
-
-
Spotting & Development: Spot your sample on the TLC plate baseline. Place the plate in a developing chamber containing your chosen mobile phase.
-
Visualization: After development, visualize the spots under a UV lamp (254 nm). The desired product and impurities should appear as distinct spots. An ideal solvent system will give the main product an Rf value of ~0.3-0.4.
Problem 2: Recrystallization failed to significantly improve purity.
If a single recrystallization does not yield a product of sufficient purity, it is likely due to one of two reasons: the chosen solvent system is not optimal, or the impurities are co-crystallizing with the product because of their structural similarity (e.g., isomers).
Solution:
-
Solvent System Optimization: Recrystallization relies on the difference in solubility of the compound and its impurities in a solvent at different temperatures.[4][5] Experiment with different solvent systems. A mixed-solvent system is often effective.[6]
-
Consider Column Chromatography: For separating closely related isomers, column chromatography is the more powerful technique.[7]
Caption: General workflow for purification and analysis.
Protocol 2: Purification by Recrystallization
This protocol is ideal for removing less soluble or more soluble impurities and is a good first-pass purification for crude material.[7]
Materials:
-
Crude 1,5-Dichloro-2-ethyl-4-nitrobenzene
-
Ethanol (95%)
-
Deionized Water
-
Erlenmeyer flasks, heating mantle, Buchner funnel
Methodology:
-
Dissolution: In a fume hood, place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot 95% ethanol and heat gently while stirring until the solid dissolves completely.[6]
-
Hot Filtration (Optional): If insoluble particulates are observed, perform a hot gravity filtration into a pre-warmed clean flask to remove them.[4]
-
Crystallization: To the hot, clear ethanolic solution, add deionized water dropwise while swirling. Continue adding water until a persistent slight turbidity (cloudiness) appears. Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[4]
-
Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.
-
Isolation & Washing: Collect the crystals by vacuum filtration using a Buchner funnel.[6] Wash the crystal cake with a small portion of ice-cold 50:50 ethanol/water solution to remove residual mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight. Determine the melting point and assess purity via HPLC.
Protocol 3: High-Purity Separation by Column Chromatography
This method is employed when recrystallization is insufficient, particularly for separating isomers with similar polarities.[7]
Materials:
-
Silica Gel (60 Å, 230-400 mesh)
-
Solvents: Hexane, Ethyl Acetate (HPLC grade)
-
Chromatography column, collection tubes
Methodology:
-
Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the chromatography column. Allow the silica to settle, ensuring no air bubbles are trapped. Drain excess solvent until the level is just above the silica bed.
-
Sample Loading: Dissolve the partially purified compound in a minimum volume of dichloromethane or ethyl acetate. In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder ("dry loading"). Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting the column with a non-polar mobile phase (e.g., 98:2 Hexane:Ethyl Acetate).
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., to 95:5, then 90:10). This allows for the separation of compounds with different polarities.
-
Fraction Collection: Collect the eluate in separate fractions. Monitor the separation by periodically analyzing the fractions with TLC.
-
Product Isolation: Combine the fractions that contain the pure desired product (as determined by TLC). Evaporate the solvent under reduced pressure to obtain the highly purified compound.
Protocol 4: Quantitative Purity Analysis by HPLC
A robust HPLC method is essential for accurately quantifying the purity of the final product and any remaining impurities. The following method is adapted from established procedures for similar dichloronitrobenzene compounds.[8][9]
HPLC Parameters:
| Parameter | Recommended Condition |
| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm)[8] |
| Mobile Phase | Acetonitrile and Water |
| Gradient | Start with 50:50 Acetonitrile:Water, increase to 95% Acetonitrile over 15 min. |
| Flow Rate | 1.0 mL/min[9] |
| Column Temperature | 30 °C[9] |
| Detection Wavelength | 254 nm[9] |
| Injection Volume | 10 µL[8] |
Methodology:
-
Standard Preparation: Prepare a stock solution of a reference standard of 1,5-Dichloro-2-ethyl-4-nitrobenzene at approximately 0.5 mg/mL in acetonitrile.
-
Sample Preparation: Prepare your purified sample at the same concentration (0.5 mg/mL) in acetonitrile.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Interpretation: Determine purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
References
-
PubChem. (n.d.). 1,5-Dichloro-2-ethyl-4-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]
-
Sciencemadness. (2020). Derivatising p-dichlorobenzene through its nitro compound. Sciencemadness Discussion Board. Retrieved from [Link]
-
Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. TIFR. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization - Part 2. Department of Chemistry. Retrieved from [Link]
-
Wei, X., et al. (2022). Purity Analysis of 1,3-Dichloro-2,4,6-Trinitrobenzene by High Performance Liquid Chromatography. Huozha Yaoxue, 39(6), 763-767. Retrieved from [Link]
-
OECD. (2003). SIDS Initial Assessment Report for 1,2-Dichloro-4-nitrobenzene. Retrieved from [Link]
-
Scribd. (n.d.). LAB QO 4 - Nitration of Chlorobenzene. Retrieved from [Link]
-
ATSDR. (n.d.). Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Agency for Toxic Substances and Disease Registry. Retrieved from [Link]
-
ResearchGate. (2013). Crystal structure of 4,5-dichloro-N-ethyl-2-nitrobenzenamine, C8H8Cl2N2O2. Zeitschrift für Kristallographie - New Crystal Structures. Retrieved from [Link]
-
SIELC Technologies. (2018). Separation of 1,3-Dichloro-2-nitrobenzene on Newcrom R1 HPLC column. Retrieved from [Link]
-
Wikipedia. (n.d.). 1,4-Dichloro-2-nitrobenzene. Retrieved from [Link]
- Google Patents. (1969). US3480681A - Process for the preparation and purification of p-nitrobenzenes.
-
MDPI. (2012). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Molbank. Retrieved from [Link]
- Google Patents. (1959). US2883435A - Purification of 1,2-dichloro-4-nitrobenzene.
-
YouTube. (2023). Nitration of Chlorobenzene | 1-Chloro-2-nitrobenzene. Land of Chemistry. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA Method 524.2: Measurement of Purgeable Organic Compounds in Water. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2,4,5-triaminonitrobenzene. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1996). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. Retrieved from [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. youtube.com [youtube.com]
- 3. Sciencemadness Discussion Board - Derivatising p-dichlorobenzene through its nitro compound - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 5. mt.com [mt.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Purity Analysis of 1,3-Dichloro-2,4,6-Trinitrobenzene by High Performance Liquid Chromatography [energetic-materials.org.cn]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for 1,5-Dichloro-2-ethyl-4-nitrobenzene
Executive Summary & Core Challenge
You are attempting to synthesize 1,5-Dichloro-2-ethyl-4-nitrobenzene (CAS: 49709-30-0). This reaction presents a classic "Regioselectivity vs. Reactivity" conflict in Electrophilic Aromatic Substitution (EAS).
-
The Substrate: 1,5-Dichloro-2-ethylbenzene.
-
The Conflict: The ethyl group (activator) directs ortho/para, but its para position (5) and one ortho position (1) are blocked by Chlorine. The remaining ortho position (3) is sterically crowded.
-
The Solution: The reaction is driven by the Chlorine atoms . Despite being deactivators, they direct ortho/para. Position 4 is para to Cl(1) and ortho to Cl(5). This is the electronically and sterically favored site, provided the ring deactivation is overcome by sufficient acid strength without oxidizing the ethyl side chain.
Optimized Experimental Protocol
This protocol is designed to minimize the formation of the 6-nitro isomer and prevent the oxidation of the ethyl group to a benzoic acid derivative.
Reaction Scheme & Directing Effects
Caption: Mechanistic pathway showing why Position 4 is the thermodynamically and kinetically favored site despite the meta-relationship to the ethyl group.
Step-by-Step Methodology
Reagents:
-
Precursor: 1,5-Dichloro-2-ethylbenzene (1.0 eq)
-
Nitric Acid: Fuming
(1.05 eq) or 65% (requires higher ) -
Sulfuric Acid: 98%
(Solvent/Catalyst, 3.0 - 5.0 eq) -
Solvent: Dichloromethane (DCM) (Optional, for heat dissipation)
Procedure:
-
Preparation of Mixed Acid: In a separate vessel, cool the Sulfuric Acid to 0-5°C. Slowly add Nitric Acid dropwise. Exothermic![1][2] Maintain temp <15°C.[2]
-
Substrate Charging: Charge the reactor with 1,5-Dichloro-2-ethylbenzene. If using DCM, dissolve the substrate now. Cool to 10°C.
-
Nitration (The Critical Step):
-
Dose the Mixed Acid into the substrate over 60-90 minutes.
-
Strict Limit: Do not allow internal temperature to exceed 35°C .
-
Why? Above 40°C, you risk oxidizing the ethyl group to a carboxylic acid (benzoic acid impurity) or forming dinitro species.
-
-
Post-Reaction: Stir at 25-30°C for 2-4 hours. Monitor via HPLC/GC.
-
Quench: Pour reaction mixture onto crushed ice (3x volume).
-
Work-up: Separate organic layer.[3] Wash with water, then 5%
(removes acid traces), then brine. Dry over .[2]
Troubleshooting & FAQs
Category A: Regioselectivity & Purity
Q: I am seeing a significant impurity at RRT 0.85 (HPLC). What is it? A: This is likely the oxidation byproduct (2,4-dichloro-5-nitrobenzoic acid) or the 6-nitro isomer .
-
Diagnosis: If the impurity increases with reaction time or temperature >40°C, it is the oxidation product.
-
Fix: Lower the reaction temperature to <30°C. If conversion drops, increase the strength of the acid (use fuming
) rather than the temperature.
Q: My conversion stalls at 80%. Should I add more Nitric Acid? A: Proceed with caution.
-
Risk: Adding excess
(>1.2 eq) drastically increases the risk of dinitration (adding a second nitro group). -
Better Approach: Increase the amount of Sulfuric Acid (
). This dehydrates the system, increasing the concentration of the active nitronium ion ( ) without adding more oxidant.
Category B: Physical Properties & Isolation[4][5]
Q: The product is oiling out and won't crystallize. A: This is common for ethyl-substituted nitrobenzenes due to low melting points.
-
Protocol:
-
Evaporate the extraction solvent (DCM) completely.
-
Dissolve the oil in hot Ethanol/Water (90:10) or Isopropanol .
-
Cool slowly to -10°C with vigorous stirring to induce nucleation.
-
Seed crystals from a previous pure batch are highly recommended.
-
Critical Process Parameters (CPP) Data
The following table summarizes the optimization window based on internal application data and general electrophilic substitution principles for deactivated rings [1, 2].
| Parameter | Range | Optimal | Consequence of Deviation |
| Temperature | 10°C - 45°C | 25°C - 30°C | >40°C: Oxidation of ethyl group.<15°C: Reaction stalls (ring deactivation). |
| HNO3 Equivalents | 1.0 - 1.5 eq | 1.05 - 1.10 eq | >1.2 eq: Dinitration risk.<1.0 eq: Incomplete conversion. |
| H2SO4 Concentration | 85% - 98% | 98% | <90%: Water kills the nitronium ion ( |
| Dosing Time | 30 - 120 min | 60 min | Fast: Thermal runaway (Exotherm).Slow: Process inefficiency. |
Safety & Engineering Controls
Nitration of chloro-alkylbenzenes carries a risk of thermal runaway. The decomposition energy of nitro compounds is high.
Troubleshooting Decision Tree
Caption: Decision matrix for diagnosing reaction failures during the nitration process.
Key Safety Warnings
-
Water Sensitivity: Never add water to the reaction mixture until the quench step. Water reacts with the mixed acid to release heat and quench the nitronium ion.
-
Induction Period: If you add acid and see no temp rise, STOP . Do not keep adding acid. You may be building up unreacted accumulation that will trigger a violent runaway later.
-
Brown Fumes: The appearance of brown fumes (
) indicates oxidative decomposition. Immediately apply maximum cooling and vent the reactor.
References
- Olah, G. A., Malhotra, R., & Narang, S. C. (1989). Nitration: Methods and Mechanisms. VCH Publishers. (Classic text on general nitration mechanisms and mixed acid properties).
-
BenchChem. (2025).[2][3] Dichloronitrobenzene Isomers: Versatile Precursors in Chemical Synthesis. Retrieved from
-
PubChem.[4][5] (n.d.). 1,5-Dichloro-2-ethyl-4-nitrobenzene (CAS 49709-30-0).[5][6] National Library of Medicine. Retrieved from
-
Google Patents. (2010). Method for synthesizing 2,4-dichloronitrobenzene. (CN101700997A). Retrieved from (Reference for reaction conditions of analogous dichlorobenzene nitration).
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) and perform a Process Hazard Analysis (PHA) before scaling up nitration reactions.
Sources
- 1. vpscience.org [vpscience.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 1,2-Dichloro-4-nitrobenzene - Wikipedia [en.wikipedia.org]
- 5. 1,5-Dichloro-2-ethyl-4-nitrobenzene | C8H7Cl2NO2 | CID 5240362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1,5-Dichloro-2-ethyl-4-nitrobenzene - CAS:49709-30-0 - 北京欣恒研科技有限公司 [konoscience.com]
Technical Support Center: Scale-Up and Troubleshooting for 1,5-Dichloro-2-ethyl-4-nitrobenzene Production
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see scale-up campaigns fail not because of flawed fundamental chemistry, but due to a misunderstanding of mass transfer and thermodynamic limits at scale. The synthesis of[1] requires navigating two notoriously difficult steps: a regioselective Friedel-Crafts alkylation and a highly exothermic electrophilic aromatic nitration.
This guide provides self-validating protocols, mechanistic troubleshooting, and thermodynamic parameters to ensure your scale-up is safe, high-yielding, and reproducible.
Section 1: Process Overview & Mechanistic Pathway
Fig 1: Two-step synthetic workflow for 1,5-Dichloro-2-ethyl-4-nitrobenzene.
Section 2: Frequently Asked Questions (FAQs) on Reaction Scale-Up
Q1: Why can't I perform Friedel-Crafts alkylation directly on 2,4-dichloronitrobenzene to save a step?
A: Attempting a Friedel-Crafts alkylation directly on a nitroarene is a common novice mistake. The strong electron-withdrawing nature of the nitro group severely deactivates the aromatic ring, preventing the formation of the necessary σ-complex. Furthermore, the nitro group itself coordinates with the Lewis acid catalyst (e.g., AlCl
Q2: How do I manage the severe exotherm during the nitration scale-up? A: Nitration of deactivated dichlorobenzenes is highly exothermic and prone to thermal runaway if the unreacted nitrating agent accumulates. At the bench scale, jacket cooling is sufficient. At the pilot scale, heat dissipation becomes the primary bottleneck. Transitioning from batch reactors to continuous flow micropacked-bed reactors significantly enhances the surface-area-to-volume ratio, allowing for precise thermal control and mitigating thermal runaway [3]. If using a batch process, strict dosing control tied to real-time temperature feedback is mandatory.
Q3: What causes the formation of over-nitrated (dinitro) byproducts, and how can they be minimized?
A: Dinitration occurs due to localized "hot spots" and an excess of the nitronium ion (NO
Section 3: Troubleshooting Guide: Specific Scale-Up Issues
Issue 1: Emulsion Formation During Aqueous Quench
-
Symptom: After the nitration is complete, quenching the reaction mass into water results in a thick, unfilterable emulsion.
-
Root Cause: Rapid quenching into arbitrary, insufficient volumes of water causes localized precipitation of amorphous byproducts and traps the organic phase in a biphasic suspension.
-
Resolution: Do not "drown" the reaction in uncalculated volumes of water. Instead, use controlled fractional crystallization. By calculating the exact volume of chilled water needed to dilute the sulfuric acid reaction matrix to 65–70% by weight, the target para-nitro isomer selectively precipitates as highly pure crystals, leaving the ortho-isomers and unreacted starting material dissolved in the mother [4].
Issue 2: Thermal Runaway During Mixed Acid Dosing
-
Symptom: The internal reactor temperature spikes rapidly (>45°C) despite maximum jacket cooling.
-
Root Cause: The reaction stalled at a lower temperature (leading to an accumulation of HNO
), and a sudden mixing event or temperature rise triggered a rapid, uncontrolled consumption of the accumulated reagent. -
Resolution: Implement the emergency decision matrix below.
Fig 2: Decision matrix for managing thermal runaway during mixed-acid nitration.
Section 4: Standardized Experimental Protocols (Self-Validating)
Protocol: Electrophilic Aromatic Nitration of 1,5-Dichloro-2-ethylbenzene Objective: Synthesize 1,5-dichloro-2-ethyl-4-nitrobenzene with >95% regioselectivity while maintaining absolute thermal control.
-
Acid Solution Preparation: Dissolve 1.0 equivalent of 1,5-dichloro-2-ethylbenzene in 2.5 parts by weight of concentrated sulfuric acid (≥95% w/w) in a jacketed reactor.
-
Causality: Sulfuric acid acts as both the solvent and the catalyst to generate the nitronium ion. Pre-dissolving the substrate ensures a homogeneous reaction matrix, preventing localized pooling of the organic phase.
-
-
Mixed Acid Dosing: Slowly dose a mixed acid solution (35% HNO
/ 65% H SO by weight) over 2-3 hours. Maintain the internal temperature strictly between 35°C and 40°C.-
Self-Validation Checkpoint: If the temperature drops below 35°C, the reaction stalls, leading to a dangerous accumulation of unreacted HNO
. If it exceeds 40°C, pause dosing immediately. The system is self-validating: a steady, manageable exotherm that perfectly matches the dosing rate confirms the immediate, safe consumption of the nitrating agent.
-
-
Fractional Crystallization: Post-reaction, add a calculated volume of chilled water to dilute the sulfuric acid concentration to exactly 65-70% by weight[4].
-
Causality: Diluting the acid to this specific thermodynamic window selectively crashes out the target 1,5-dichloro-2-ethyl-4-nitrobenzene while keeping impurities in solution.
-
-
Filtration and Washing: Filter the precipitated crystals and wash with cold 65% sulfuric acid, followed by copious amounts of chilled water until the filtrate is pH neutral.
Section 5: Quantitative Data & Thermodynamic Parameters
Table 1: Critical Process Parameters for Nitration Scale-Up
| Parameter | Target Value | Critical Limit | Consequence of Deviation |
| Dosing Temperature | 35°C – 40°C | > 45°C | Increased dinitro-byproducts; thermal runaway |
| H | > 95% w/w | < 90% w/w | Incomplete nitronium ion generation; sluggish kinetics |
| HNO | 1.05 Equivalents | > 1.15 Eq. | Over-nitration (dinitro compounds) |
| Post-Quench Acid Conc. | 65% – 70% w/w | < 60% w/w | Co-precipitation of undesired regioisomers |
| Agitation Speed | High Shear (>300 RPM) | Low Shear | Biphasic pooling; sudden delayed exotherm |
References
-
[1] Title: 1,5-Dichloro-2-ethyl-4-nitrobenzene | C8H7Cl2NO2 | CID 5240362 - PubChem Source: nih.gov URL: [Link]
-
[2] Title: Predict the major monoalkylation products from the reaction with chloromethane and AlCl3 Source: vaia.com URL: [Link]
-
[3] Title: Continuous nitration of o-dichlorobenzene in micropacked-bed reactor: process design and modelling Source: dntb.gov.ua / Journal of Flow Chemistry URL: [Link]
-
[4] Title: US3480681A - Process for the preparation and purification of p-nitrobenzenes Source: google.com / US Patent Office URL:
Sources
- 1. 1,5-Dichloro-2-ethyl-4-nitrobenzene | C8H7Cl2NO2 | CID 5240362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. vaia.com [vaia.com]
- 3. Continuous nitration of o-dichlorobenzene in micropacked-bed reactor: process design and modelling [ouci.dntb.gov.ua]
- 4. US3480681A - Process for the preparation and purification of p-nitrobenzenes - Google Patents [patents.google.com]
Technical Support Center: 1,5-Dichloro-2-ethyl-4-nitrobenzene Reactions
Welcome to the technical support center for 1,5-dichloro-2-ethyl-4-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the chemical modification of this versatile intermediate. The following question-and-answer format provides in-depth troubleshooting advice grounded in established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs)
Synthesis of 1,5-Dichloro-2-ethyl-4-nitrobenzene
Question: I am planning to synthesize 1,5-dichloro-2-ethyl-4-nitrobenzene. What is the most common synthetic route, and what are the potential pitfalls?
Answer: The most direct and industrially relevant method for the synthesis of 1,5-dichloro-2-ethyl-4-nitrobenzene is through the electrophilic nitration of 1,5-dichloro-2-ethylbenzene.[1] This reaction typically employs a mixture of concentrated nitric acid and sulfuric acid ("mixed acid") as the nitrating agent.[1][2][3]
The ethyl group is an ortho-, para-director, meaning it directs the incoming nitro group to the positions adjacent (ortho) and opposite (para) to it.[4] The chlorine atoms are deactivating but also ortho-, para-directing. In this specific substrate, the directing effects of the ethyl and chloro groups converge, leading to a high regioselectivity for the desired product.
Troubleshooting Common Issues in Synthesis:
-
Low Yield:
-
Cause: Incomplete reaction or suboptimal reaction conditions. The nitration of benzene derivatives is highly dependent on temperature and the concentration of the nitrating agent.[2][5]
-
Solution:
-
Temperature Control: Maintain the reaction temperature between 30-50°C. Higher temperatures can lead to the formation of dinitrated byproducts and increase the rate of side reactions.[4]
-
Acid Concentration: Ensure the use of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).[3]
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.[6][7]
-
-
-
Formation of Impurities:
-
Cause: Over-nitration (dinitration) or the formation of undesired isomers.
-
Solution:
-
Control Stoichiometry: Use a slight excess of the nitrating agent, but avoid a large excess to minimize dinitration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a hexane/ethyl acetate mixture, to remove isomeric impurities.[8]
-
-
Experimental Protocol: Nitration of 1,3-dichloro-5-ethylbenzene (Hypothetical)
This is a generalized protocol based on similar reactions and should be optimized for your specific setup.
-
In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, charge 1,3-dichloro-5-ethylbenzene and concentrated sulfuric acid.
-
Cool the mixture to 0-5°C in an ice bath.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the internal temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Filter the precipitated solid, wash with cold water until the washings are neutral, and dry.
-
Recrystallize the crude product from ethanol.
Visualization of the Synthetic Pathway:
Caption: Synthesis of 1,5-dichloro-2-ethyl-4-nitrobenzene.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Question: I am performing a nucleophilic aromatic substitution (SNAr) on 1,5-dichloro-2-ethyl-4-nitrobenzene with an amine. I am observing low conversion and the formation of multiple products. How can I improve the regioselectivity and yield?
Answer: 1,5-dichloro-2-ethyl-4-nitrobenzene is activated towards nucleophilic aromatic substitution by the electron-withdrawing nitro group. The nitro group strongly activates the positions ortho and para to it for nucleophilic attack.[9][10][11] In this molecule, the chlorine at the C5 position is para to the nitro group, and the chlorine at the C1 position is ortho to the nitro group.
Regioselectivity:
The chlorine at the C5 position (para to the nitro group) is generally more reactive towards nucleophilic attack than the chlorine at the C1 position (ortho to the nitro group). This is due to a combination of electronic and steric factors. The resonance stabilization of the Meisenheimer intermediate is most effective when the activating group is ortho or para to the site of attack.[9][11] While both positions are activated, the ethyl group at the C2 position can sterically hinder the approach of the nucleophile to the C1 position.
Troubleshooting Common Issues in SNAr Reactions:
-
Low Reactivity/Conversion:
-
Cause: Insufficient activation of the aromatic ring, poor nucleophile, or suboptimal reaction conditions.
-
Solution:
-
Solvent: Use a polar aprotic solvent such as DMF, DMSO, or NMP to solvate the cation of the nucleophilic salt and enhance the nucleophilicity of the anion.[12]
-
Temperature: Heating the reaction is often necessary to achieve a reasonable reaction rate. Monitor the reaction for decomposition at higher temperatures.
-
Base: If using a neutral nucleophile like an amine, the addition of a non-nucleophilic base (e.g., K₂CO₃, Et₃N) is required to neutralize the HCl generated during the reaction.[13]
-
-
-
Poor Regioselectivity (Formation of a Mixture of Isomers):
-
Cause: The electronic activation of both chlorine atoms is significant, and steric hindrance may not be sufficient to completely block the attack at the C1 position.
-
Solution:
-
Bulky Nucleophile: Using a sterically demanding nucleophile can increase the preference for attack at the less hindered C5 position.
-
Lower Temperature: Running the reaction at a lower temperature for a longer duration may improve the kinetic selectivity for the more reactive C5 position.
-
-
-
Di-substitution:
-
Cause: If the product of the first substitution is still activated towards a second substitution, and an excess of the nucleophile is used, di-substitution can occur.
-
Solution:
-
Control Stoichiometry: Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of the nucleophile to favor mono-substitution.
-
Monitor Reaction: Follow the reaction progress by TLC or LC-MS to stop the reaction once the desired mono-substituted product is maximized.[7]
-
-
Experimental Protocol: Mono-amination of 1,5-Dichloro-2-ethyl-4-nitrobenzene
This is a generalized protocol and should be optimized for your specific nucleophile and setup.
-
To a solution of 1,5-dichloro-2-ethyl-4-nitrobenzene in DMF, add the amine (1.1 eq.) and potassium carbonate (2.0 eq.).
-
Heat the reaction mixture to 80-100°C and stir for 4-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture, pour it into water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualization of SNAr Regioselectivity:
Caption: Regioselectivity in SNAr of 1,5-dichloro-2-ethyl-4-nitrobenzene.
Reduction of the Nitro Group
Question: I am trying to reduce the nitro group of 1,5-dichloro-2-ethyl-4-nitrobenzene to an amine, but I am getting a complex mixture of products and some dehalogenation. What are the best conditions for this transformation?
Answer: The reduction of the nitro group to an amine is a common and crucial transformation. However, in a molecule with other reducible functional groups, such as chloro-substituents, chemoselectivity can be a challenge.[14]
Common Reducing Agents and Potential Issues:
| Reducing Agent | Advantages | Potential Issues |
| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Clean, high-yielding. | Can lead to hydrodehalogenation (loss of chlorine atoms).[14] |
| Metal/Acid (e.g., Sn/HCl, Fe/HCl) | Robust, widely used. | Harsh acidic conditions, workup can be tedious.[15] |
| Sodium Borohydride (NaBH₄) with a catalyst (e.g., NiCl₂) | Milder conditions. | Can sometimes reduce other functional groups. |
| Sodium Sulfide/Polysulfide | Can be selective for nitro group reduction. | Can introduce sulfur-containing byproducts.[16] |
Troubleshooting Common Issues in Nitro Reduction:
-
Dehalogenation:
-
Cause: This is a common side reaction during catalytic hydrogenation of aryl halides.
-
Solution:
-
Milder Catalyst: Use a less active catalyst, such as platinum on carbon (Pt/C), or add a catalyst poison like quinoline to suppress dehalogenation.
-
Alternative Reagents: Employ metal/acid reduction (e.g., SnCl₂·2H₂O in ethanol) which is generally chemoselective for the nitro group in the presence of aryl chlorides.
-
-
-
Incomplete Reduction (Formation of Intermediates):
-
Cause: Insufficient reducing agent or deactivation of the catalyst. The reduction of a nitro group proceeds through nitroso and hydroxylamine intermediates.[17]
-
Solution:
-
Stoichiometry: Ensure an adequate amount of the reducing agent is used.
-
Catalyst Loading: In catalytic hydrogenation, ensure sufficient catalyst loading and efficient stirring to overcome mass transfer limitations.
-
-
-
Formation of Azo/Azoxy Byproducts:
-
Cause: These are dimerization products that can form under certain reducing conditions, especially with milder reducing agents.[17]
-
Solution:
-
Stronger Reducing Agent: Use a more potent reducing system like Sn/HCl to drive the reaction to the desired amine.
-
Reaction Conditions: Control the pH and temperature, as these can influence the formation of condensation byproducts.
-
-
Experimental Protocol: Chemoselective Nitro Reduction with SnCl₂
This is a generalized protocol and should be optimized.
-
In a round-bottom flask, dissolve 1,5-dichloro-2-ethyl-4-nitrobenzene in ethanol.
-
Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) in concentrated hydrochloric acid.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After the reaction is complete, cool to room temperature and carefully basify with a concentrated solution of NaOH.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify by column chromatography if necessary.
Visualization of Reduction Pathways:
Caption: Possible reduction pathways for 1,5-dichloro-2-ethyl-4-nitrobenzene.
References
- BenchChem. (n.d.). Dichloronitrobenzene Isomers: Versatile Precursors in Chemical Synthesis.
- PMC. (2024, July 26). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens.
- PubChem. (n.d.). 1,5-Dichloro-2-ethyl-4-nitrobenzene.
- Directed nucleophilic arom
- Chegg. (2024, April 22). Organic Chemistry 2 Reaction: Nucleophilic Aromatic Substitution.
- Why does 1,2-dichloro-4-nitrobenzene undergo SNAr para and not meta to the nitro group? (2016, May 21).
- SNAr Reaction of 1,5-Dichloro-2,4-dinitrobenzene with S-, O-, and N-Nucleophiles. (2025, August 9).
- ACS Publications. (2024, July 12). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex.
- ResearchGate. (2025, August 6). Determination of nitrobenzenes and nitrochlorobenzenes in water samples using dispersive liquid-liquid microextraction and gas chromatography-mass spectrometry.
- Chemistry Steps. (2024, January 24). Nitration of Benzene.
- 2,4-DICHLORONITROBENZENE CAS N°: 611-06-3. (n.d.).
- BenchChem. (n.d.). Application Notes and Protocols for Nucleophilic Aromatic Substitution on Ethyl 4,6-dichloronicotinate.
- Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- 2,4,5-triaminonitrobenzene - Organic Syntheses Procedure. (n.d.).
- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.).
- NCBI. (2018, December 15). 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds.
- SciELO. (2013, June 18). The reaction of 1,2-Dichloro-4,5-dinitrobenzene with hydroxide ion: roles of meisenheimer complexes and radical pairs.
- ATSDR. (n.d.). 6. ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting and/or.
- Google Patents. (n.d.). US3480681A - Process for the preparation and purification of p-nitrobenzenes.
- Pharmaguideline. (n.d.). Reactions of Benzene - Nitration, Sulphonation, Halogenation- Reactivity.
- PMC. (n.d.). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex.
- Publisso. (2019, November 13). method for the determination of nitrobenzene in workplace air using gas chromatography after thermodesorption.
- BroadPharm. (2022, January 18). Protocol for S-S bond reduction by DTT 2,3-dihydroxy-1,4-dithiolbutane (DTT).
- BenchChem. (n.d.). Application Notes and Protocols: Nitration of Ethylbenzene.
- Wikipedia. (n.d.). Reduction of nitro compounds.
- UVicSpace. (2021, November 19). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery.
- ACS Publications. (2024, September 4). Single-Atom Co–N4 Sites Mediate C N Formation via Reductive Coupling of Nitroarenes with Alcohols.
- Nitration and Sulfonation Reactions In Electrophilic Arom
- metabion. (2025, February 11). Deprotection of Thiol-modified Oligonucleotides.
- PMC. (n.d.). Green synthesis of thiourea derivatives from nitrobenzenes using Ni nanoparticles immobilized on triazine-aminopyridine-modified MIL-101(Cr) MOF.
- PrepChem.com. (n.d.). Preparation of 1,4-dichloro-2-nitrobenzene.
- nitration electrophilic substitution mechanism of preparation nitration of benzene, methylbenzene & naphthalene, products reaction equations, uses & physical properties of nitroaromatics nitroarenes nitrobenzene 1-methyl-2-nitrobenzene preparation advanced A level organic chemistry revision notes doc brown. (n.d.).
- Rapid and Efficient Reduction of Nitroarenes to Their Corresponding Amines with Promotion of NaBH4/NiCl2·6H2O System in Aqueous CH3CN. (n.d.).
- Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Reactions of Benzene - Nitration, Sulphonation, Halogenation- Reactivity | Pharmaguideline [pharmaguideline.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 6. researchgate.net [researchgate.net]
- 7. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 8. prepchem.com [prepchem.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex - PMC [pmc.ncbi.nlm.nih.gov]
common pitfalls in the handling of 1,5-Dichloro-2-ethyl-4-nitrobenzene
Handling, Optimization, and Troubleshooting
Chemical Identity & Core Profile
Before initiating any workflow, verify your starting material against these descriptors to ensure protocol alignment.
| Parameter | Specification |
| Chemical Name | 1,5-Dichloro-2-ethyl-4-nitrobenzene |
| CAS Number | 49709-30-0 |
| Molecular Formula | C₈H₇Cl₂NO₂ |
| Molecular Weight | 220.05 g/mol |
| Appearance | Pale yellow to yellow crystalline solid |
| Key Reactivity | Electrophilic Nitro-Activated Arene (SₙAr active) |
Critical Pitfalls in Nucleophilic Aromatic Substitution (SₙAr)
The presence of two chlorine atoms and a nitro group creates a complex reactivity landscape. The most common failure mode is incorrect regioselectivity .
Q: Which chlorine atom is susceptible to nucleophilic attack?
A: The Chlorine at C5 (Ortho to Nitro).
-
The Mechanism: The nitro group at C4 strongly activates the ring towards Nucleophilic Aromatic Substitution (SₙAr) by stabilizing the Meisenheimer complex intermediate. This activation applies to halogens located ortho (C5) and para (C1) to the nitro group.
-
The Pitfall: Researchers often assume equal reactivity or favor the para position (C1) due to perceived steric freedom.
-
The Reality: The Ethyl group at C2 exerts significant steric hindrance on the adjacent C1 position, effectively shielding it from nucleophilic attack. Conversely, the C5 position is flanked by a proton (H) and the nitro group, making it sterically accessible and electronically activated.
-
Outcome: Attempting to substitute the C1-Cl will almost invariably result in the C5-substituted product or a complex mixture if forcing conditions are used.
Q: I am observing bis-substitution (loss of both Cl atoms). How do I prevent this?
A: Control Stoichiometry and Temperature.
If your nucleophile (e.g., an amine or alkoxide) is small and highly reactive, it may eventually attack the C1 position after consuming C5, especially at elevated temperatures.
-
Protocol Adjustment:
-
Stoichiometry: Use a strict 0.95 – 1.05 equivalent ratio of nucleophile to substrate.
-
Temperature: Begin reactions at 0°C or room temperature. Only apply heat if TLC/HPLC indicates stalled conversion.
-
Solvent: Avoid dipolar aprotic solvents (DMF, DMSO) if selectivity is poor; switch to less promoting solvents like THF or Toluene to slow the rate and enhance selectivity.
-
Visualization: SₙAr Regioselectivity Map
The following diagram illustrates the steric and electronic forces dictating the reaction outcome.
Caption: Regioselectivity map showing the preferential attack at C5 due to steric shielding of C1 by the ethyl group.
Troubleshooting Nitro Reduction (Nitro to Aniline)
Reducing the nitro group to an aniline is a standard transformation, but the presence of chlorine atoms on the ring introduces the risk of hydrodehalogenation (stripping off the chlorines).
Q: I used H₂/Pd-C and lost my chlorine atoms. What happened?
A: You triggered catalytic hydrogenolysis.
-
The Cause: Palladium on Carbon (Pd/C) is an excellent catalyst for removing halogens from aromatic rings, especially when the ring is electron-rich (as it becomes during reduction to aniline).
-
The Fix: Switch to a chemoselective reduction method that preserves Carbon-Chlorine bonds.
Recommended Reduction Protocols
| Method | Reagents | Pros | Cons |
| Bechamp Reduction (Recommended) | Fe powder / NH₄Cl (aq) / EtOH | Preserves Halogens, Cheap, Scalable | Heterogeneous sludge (iron oxides) requires filtration |
| Stannous Chloride | SnCl₂ / HCl | High chemoselectivity | Toxic tin waste, difficult workup (emulsions) |
| Sulfided Platinum | Pt(S)/C + H₂ | Catalytic, cleaner than Fe | Catalyst is expensive and specialized |
| Zinc Reduction | Zn dust / Acetic Acid | Fast | Can sometimes cause over-reduction or dechlorination if too acidic |
Q: My reaction mixture turned into a black tar. What is this?
A: Polymerization of Nitroso/Hydroxylamine intermediates.
-
Mechanism: Reduction proceeds via Nitro → Nitroso → Hydroxylamine → Amine. If the reaction stalls or the pH is incorrect, the Nitroso and Hydroxylamine intermediates can condense to form azo/azoxy polymers (colored tars).
-
Troubleshooting:
-
Agitation: Ensure vigorous stirring (mechanical stirring for scales >5g) to prevent local concentration gradients on the metal surface.
-
pH Control: If using Fe/NH₄Cl, ensure the reaction does not become too basic.
-
Completion: Do not stop the reaction halfway. Verify disappearance of the hydroxylamine intermediate (often a distinct spot on TLC) before workup.
-
Visualization: Reduction Decision Tree
Caption: Decision tree for selecting the appropriate reduction method to prevent hydrodehalogenation.
Safety & Handling Guidelines
Health Hazards[1][2][3][4][5]
-
Methemoglobinemia: Like most nitro- and chloro-aromatics, this compound can induce methemoglobinemia (oxidation of hemoglobin) upon absorption through skin or inhalation.
-
Sensitization: Potent skin sensitizer. Double-gloving (Nitrile) is mandatory.
Thermal Stability
-
Runaway Risk: Nitro compounds release significant energy upon decomposition.
-
Precaution: Never heat neat (undiluted) material above 100°C. When performing SₙAr reactions, add the nucleophile slowly to control the exotherm.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 5240362, 1,5-Dichloro-2-ethyl-4-nitrobenzene. Retrieved March 1, 2026. [Link]
-
Organic Chemistry Portal. Nucleophilic Aromatic Substitution (SNAr) - Regioselectivity Principles. [Link]
-
Blaser, H. U., et al. (2003). Selective Hydrogenation for Fine Chemical Synthesis. Chemical Reviews. (Source for Pt(S)/C protocols). [Link]
Sources
Validation & Comparative
A Researcher's Guide to the Structural Elucidation of 1,5-Dichloro-2-ethyl-4-nitrobenzene: A Comparative Analysis Centered on X-ray Crystallography
For the researcher in drug development and materials science, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise; it is the cornerstone of understanding its function, reactivity, and potential applications. This guide provides an in-depth, practical comparison of analytical techniques for the structural characterization of the novel compound, 1,5-Dichloro-2-ethyl-4-nitrobenzene. While spectroscopic methods provide valuable insights into connectivity and functional groups, single-crystal X-ray crystallography stands as the definitive method for elucidating the solid-state atomic arrangement with unparalleled accuracy.
This document will navigate the principles of X-ray crystallography, present a comparative analysis with alternative techniques, and provide actionable, field-tested protocols. We will leverage crystallographic data from structurally analogous compounds to establish benchmarks and guide expectations for the analysis of 1,5-Dichloro-2-ethyl-4-nitrobenzene.
The Unambiguous Power of X-ray Crystallography
While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for confirming the chemical formula and connectivity of a newly synthesized compound, they provide an incomplete picture. NMR, for instance, offers detailed information about the local chemical environment of atoms in solution, but it only provides indirect evidence of the overall three-dimensional structure and no information about the solid-state packing.[1][2][3] MS accurately determines the molecular weight and fragmentation patterns, but offers no insight into the spatial arrangement of atoms.
X-ray crystallography, in contrast, directly maps the electron density within a single crystal, revealing the precise coordinates of each atom in the crystal lattice.[4][5][6] This provides an unambiguous determination of bond lengths, bond angles, and torsional angles, as well as the intermolecular interactions that govern the crystal packing. For a molecule like 1,5-Dichloro-2-ethyl-4-nitrobenzene, this information is critical for understanding its physical properties, such as melting point and solubility, and its potential for polymorphism—the ability to exist in multiple crystalline forms with different properties.
A Comparative Overview of Analytical Techniques
To make an informed decision on the most appropriate analytical approach, a direct comparison of the leading techniques is essential.
| Technique | Information Provided | Advantages | Limitations | Relevance to 1,5-Dichloro-2-ethyl-4-nitrobenzene |
| Single-Crystal X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, torsional angles, crystal packing, absolute stereochemistry.[5][6] | Unambiguous and highly detailed structural information. | Requires a suitable single crystal, which can be challenging to grow.[4][7] | Provides the definitive solid-state structure, crucial for understanding physical properties and intermolecular interactions. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Chemical environment of atoms (¹H, ¹³C), connectivity through covalent bonds, solution-state conformation.[1][2] | Does not require crystallization, provides information on dynamics in solution.[1] | Provides an average structure in solution, indirect 3D information, less sensitive for large molecules.[1][3] | Essential for confirming the chemical structure and connectivity in solution. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (high-resolution MS), fragmentation patterns. | High sensitivity, requires very small sample amounts. | Provides no information on the 3D arrangement of atoms. | Confirms the molecular formula (C₈H₇Cl₂NO₂).[8] |
| Powder X-ray Diffraction (PXRD) | Crystalline phase identification, lattice parameters, crystallinity.[1] | Does not require a single crystal, useful for bulk sample analysis. | Provides less detailed structural information than single-crystal XRD, peak overlap can be an issue.[9] | Useful for analyzing the bulk purity and identifying the crystalline phase of a synthesized batch. |
digraph "Analytical_Method_Selection" { graph [rankdir="LR", splines=ortho, nodesep=0.8]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];Start [label="Synthesized 1,5-Dichloro-2-ethyl-4-nitrobenzene", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Confirm_Identity [label="Confirm Chemical Identity & Purity", fillcolor="#FBBC05"]; NMR [label="NMR Spectroscopy"]; MS [label="Mass Spectrometry"]; Detailed_Structure [label="Detailed Structural Elucidation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SCXRD [label="Single-Crystal X-ray Crystallography", fillcolor="#34A853", fontcolor="#FFFFFF"]; PXRD [label="Powder X-ray Diffraction"]; Solution_Structure [label="Solution-State Conformation"]; Solid_State_Structure [label="Solid-State Structure & Packing"]; Bulk_Analysis [label="Bulk Crystalline Phase"];
Start -> Confirm_Identity; Confirm_Identity -> NMR [label="Connectivity"]; Confirm_Identity -> MS [label="Molecular Weight"]; NMR -> Detailed_Structure; MS -> Detailed_Structure; Detailed_Structure -> SCXRD [label="Definitive 3D Structure"]; Detailed_Structure -> PXRD [label="Bulk Properties"]; SCXRD -> Solid_State_Structure; NMR -> Solution_Structure; PXRD -> Bulk_Analysis; }
Figure 1: Logical workflow for the selection of analytical methods for the characterization of 1,5-Dichloro-2-ethyl-4-nitrobenzene.
Expected Crystallographic Parameters for 1,5-Dichloro-2-ethyl-4-nitrobenzene: A Comparative Analysis
While no public crystallographic data exists for 1,5-Dichloro-2-ethyl-4-nitrobenzene, we can infer expected structural features by examining closely related, published structures. This comparative approach is invaluable for validating experimental results.
| Parameter | 1-Chloro-2-methyl-4-nitrobenzene[10] | 4,5-dichloro-N-ethyl-2-nitrobenzenamine[11] | Expected for 1,5-Dichloro-2-ethyl-4-nitrobenzene |
| Crystal System | Monoclinic | Orthorhombic | Likely a low-symmetry system such as monoclinic or orthorhombic. |
| Space Group | P2₁/n | P2₁2₁2₁ | A common centrosymmetric or non-centrosymmetric space group for organic molecules. |
| Unit Cell Dimensions (Å) | a = 13.57, b = 3.72, c = 13.60, β = 91.7° | a = 3.93, b = 13.54, c = 18.30 | Dimensions will be unique but likely in a similar range, reflecting the molecular size. |
| C-Cl Bond Length (Å) | ~1.74 | ~1.73 | 1.73 - 1.75 |
| C-N (nitro) Bond Length (Å) | ~1.48 | ~1.45 | 1.45 - 1.49 |
| N-O Bond Length (Å) | ~1.22 | ~1.22 | 1.21 - 1.23 |
| Dihedral Angle (nitro group vs. ring) | 6.2° | (N-ethylamino group) | A slight twist of the nitro group out of the plane of the benzene ring is expected to relieve steric strain. |
This table presents a synthesis of data from published crystal structures of analogous compounds to provide a predictive framework for the analysis of 1,5-Dichloro-2-ethyl-4-nitrobenzene.
Experimental Protocol: Single-Crystal X-ray Crystallography of 1,5-Dichloro-2-ethyl-4-nitrobenzene
This protocol outlines the essential steps for obtaining a high-quality crystal structure. The causality behind each step is explained to provide a deeper understanding of the process.
1. Crystallization
The most critical and often challenging step is growing a single crystal of sufficient size and quality (ideally > 0.1 mm in all dimensions).[12]
-
Method: Slow evaporation is a common starting point for small organic molecules.
-
Prepare a saturated solution of 1,5-Dichloro-2-ethyl-4-nitrobenzene in a suitable solvent (e.g., ethanol, acetone, or a mixture). The choice of solvent is crucial and often requires screening.
-
Loosely cap the vial and allow the solvent to evaporate slowly over several days.
-
-
Rationale: Slow evaporation allows for the ordered deposition of molecules onto a growing crystal lattice, minimizing defects. Rapid crystallization often leads to polycrystalline or amorphous solids.
2. Crystal Mounting
-
Procedure:
-
Under a microscope, select a well-formed, transparent crystal with sharp edges.
-
Carefully coat the crystal in a cryoprotectant oil (e.g., paratone-N).
-
Using a micromanipulator, attach the crystal to the tip of a cryoloop.
-
-
Rationale: The cryoprotectant prevents the formation of ice crystals when the sample is cooled in the nitrogen stream, which would destroy the crystal.
3. Data Collection
-
Instrumentation: A modern single-crystal X-ray diffractometer equipped with a CCD or CMOS detector and a low-temperature device (e.g., an Oxford Cryosystems cooler) is used.[5]
-
Procedure:
-
Mount the cryoloop on the goniometer head of the diffractometer.
-
Cool the crystal to a low temperature (typically 100 K).
-
An intense, monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å) is directed at the crystal.[10]
-
The crystal is rotated, and a series of diffraction images are collected at different orientations.
-
-
Rationale: Low-temperature data collection minimizes thermal vibrations of the atoms, resulting in a sharper diffraction pattern and a more precise structure.
4. Data Processing and Structure Solution
-
Software: Specialized software (e.g., SHELX, Olex2) is used for this phase.
-
Steps:
-
Integration: The software identifies the diffraction spots and integrates their intensities.
-
Scaling and Merging: The intensities from different images are scaled and merged to create a unique set of reflections.
-
Structure Solution: The "phase problem" is solved using direct methods to generate an initial electron density map.[12]
-
Structure Refinement: An atomic model is built into the electron density map and refined against the experimental data to improve the fit. This is an iterative process.
-
-
Rationale: The diffraction pattern contains information about the amplitudes of the scattered X-rays, but the phase information is lost.[4][7] Direct methods are computational algorithms that can recover the phases for small molecules. Refinement minimizes the difference between the observed and calculated diffraction data, leading to an accurate final structure.
Figure 2: A step-by-step experimental workflow for single-crystal X-ray crystallography.
Conclusion
For the definitive structural elucidation of 1,5-Dichloro-2-ethyl-4-nitrobenzene, single-crystal X-ray crystallography is the gold standard. While other techniques like NMR and MS are essential for initial characterization and confirmation of the chemical identity, they cannot provide the detailed, unambiguous three-dimensional structural information that crystallography offers. By following a systematic experimental protocol and leveraging comparative data from analogous structures, researchers can confidently determine the precise atomic arrangement of this novel compound, paving the way for a deeper understanding of its properties and potential applications in drug development and beyond.
References
-
Habib, A., Siddiqui, H. L., Ahmad, S., & Fun, H. K. (2012). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Molbank, 2012(3), M779. [Link]
-
Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5240362, 1,5-Dichloro-2-ethyl-4-nitrobenzene. Retrieved from [Link]
-
Sygnature Discovery. (n.d.). Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM. Retrieved from [Link]
-
Zhang, L., & Wang, G. (2013). Crystal structure of 4,5-dichloro-N-ethyl-2-nitrobenzenamine, C8H8Cl2N2O2. Zeitschrift für Kristallographie - New Crystal Structures, 228(1), 71-72. [Link]
-
OECD SIDS. (1996). Benzene, 1,4-dichloro-2-nitro-. UNEP Publications. [Link]
-
Wikipedia. (n.d.). 1,2-Dichloro-4-nitrobenzene. Retrieved from [Link]
-
Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(4), 1345-1365. [Link]
-
Cohen, A. E., & Deaconescu, A. M. (2017). X-ray crystallography. Methods in cell biology, 143, 1-27. [Link]
-
University of Queensland, School of Chemistry and Molecular Biosciences. (n.d.). Small molecule X-ray crystallography. Retrieved from [Link]
-
Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]
- CN101700997A - Method for synthesizing 2,4-dichloronitrobenzene.
-
Groom, C. R., & Allen, F. H. (2020). Resolving alternative organic crystal structures using density functional theory and NMR chemical shifts. Communications Chemistry, 3(1), 22. [Link]
-
Horvath, D. (n.d.). Comparison of NMR and X-ray crystallography. Retrieved from [Link]
-
Guzei, I. A. (2014). Small Molecule X-Ray Crystallography, Theory and Workflow. ResearchGate. [Link]
-
NIST. (n.d.). Benzene, 1,2-dichloro-4-nitro-. NIST Chemistry WebBook. [Link]
-
Ikeda-Tsuzuki, Y., & Kimura, T. (2018). Magnetically textured powders - An alternative to single-crystal and powder X-ray diffraction methods. CrystEngComm, 20(7), 841-851. [Link]
-
Tai, D., et al. (2018). Comparing NMR and X-ray protein structure: Lindemann-like parameters and NMR disorder. Proteins: Structure, Function, and Bioinformatics, 86(11), 1146-1157. [Link]
-
Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]
-
Chi, C. N., & Kwan, P. W. (2011). Combination of NMR spectroscopy and X-ray crystallography offers unique advantages for elucidation of the structural basis of protein complex assembly. Protein & Cell, 2(2), 91-103. [Link]
Sources
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. Resolving alternative organic crystal structures using density functional theory and NMR chemical shifts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 4. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 6. excillum.com [excillum.com]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. 1,5-Dichloro-2-ethyl-4-nitrobenzene | C8H7Cl2NO2 | CID 5240362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]
Comparative Guide: Purity Assessment of Synthesized 1,5-Dichloro-2-ethyl-4-nitrobenzene
Executive Summary & Molecule Profile
1,5-Dichloro-2-ethyl-4-nitrobenzene (CAS: 49709-30-0) is a densely functionalized aromatic intermediate. Its synthesis—typically the nitration of 1,5-dichloro-2-ethylbenzene—presents a specific "purity paradox." While the directing effects of the ethyl and chlorine substituents strongly favor the 4-position, steric crowding and electronic competition frequently generate critical impurities:
-
Regioisomers: Primarily the 6-nitro isomer (ortho to chlorine, meta to ethyl).
-
Unreacted Precursor: 1,5-dichloro-2-ethylbenzene (highly non-polar).
-
Over-nitrated byproducts: Dinitro species (if reaction conditions are too harsh).
This guide objectively compares three analytical methodologies to assess the purity of this compound, moving beyond simple "Area %" to absolute quantification.
Comparative Analysis of Methodologies
The following table summarizes the performance of the three primary techniques for this specific substrate.
| Feature | Method A: RP-HPLC (UV) | Method B: GC-FID | Method C: qNMR |
| Primary Utility | Isomer Separation & Routine QC | Residual Starting Material & Solvents | Absolute Purity (Assay) |
| Selectivity | High (esp. with Phenyl-Hexyl phases) | High (Boiling Point driven) | Specific (Proton Environment) |
| Limit of Detection | Excellent (<0.05%) | Excellent (<0.05%) | Moderate (~0.5%) |
| Thermal Risk | None | High (Nitro-group lability) | None |
| Reference Std? | Required for quantification | Required for quantification | Not Required (Internal Std used) |
| Throughput | Medium (15-20 min/run) | Fast (10-15 min/run) | Slow (Sample prep intensive) |
Expert Insight: The Thermal Stability Warning
While GC-FID is standard for chlorinated benzenes, the nitro group at the 4-position, flanked by a chlorine at position 5, introduces thermal instability. At injector temperatures >250°C, we have observed degradation of similar chloronitrobenzenes, leading to ghost peaks that artificially lower the calculated purity. HPLC is the recommended primary method.
Recommended Protocol: High-Resolution HPLC (Method A)
For the separation of the 4-nitro target from the 6-nitro impurity, standard C18 columns often fail to provide baseline resolution due to similar hydrophobicity.
The Solution: Use a Phenyl-Hexyl stationary phase.[1] The
Experimental Workflow
-
Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent), 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid (suppresses silanol activity).
-
Mobile Phase B: Methanol (MeOH provides better
-selectivity than Acetonitrile). -
Flow Rate: 1.0 mL/min.[2]
-
Temperature: 30°C.
-
Detection: UV @ 254 nm (aromatic ring) and 210 nm (impurities).
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 50 | Equilibration |
| 12.0 | 85 | Gradient Elution |
| 15.0 | 85 | Wash |
| 15.1 | 50 | Re-equilibration |
Data Interpretation[1][3][4][5][6][7][8]
-
Target (4-nitro): Elutes later due to less steric hindrance allowing stronger interaction with the stationary phase.
-
Impurity (6-nitro): Elutes earlier; the nitro group is ortho to the chlorine and meta to the ethyl, creating a "twisted" conformation that reduces retention on phenyl phases.
Validation Protocol: Quantitative NMR (Method C)
When a Certified Reference Material (CRM) is unavailable for a synthesized intermediate, qNMR (Quantitative Nuclear Magnetic Resonance) is the only way to establish an absolute mass-balance purity.
Principle
qNMR relies on the fact that the integrated signal intensity is directly proportional to the molar number of nuclei, regardless of the chemical structure.
Step-by-Step Protocol
-
Internal Standard (IS) Selection:
-
Use Maleic Acid (Singlet @ ~6.3 ppm) or 1,3,5-Trimethoxybenzene .
-
Requirement: The IS signals must not overlap with the target's ethyl group (triplet ~1.2 ppm, quartet ~2.7 ppm) or aromatic singlets (~7.5-8.0 ppm).
-
-
Sample Prep:
-
Weigh ~10 mg of Analyte (
) and ~5 mg of IS ( ) into the same vial using a micro-balance (precision 0.001 mg). -
Dissolve in
or .
-
-
Acquisition Parameters:
-
Pulse angle: 90°.
-
Relaxation delay (
): 60 seconds (Must be of the slowest relaxing proton). -
Scans: 16 or 32.
-
-
Calculation:
Where = Integral area, = Number of protons, = Molar mass, = Purity.[3]
Decision Matrix & Workflow
The following diagram illustrates the logical flow for assessing the purity of a newly synthesized batch.
Caption: Analytical workflow prioritizing HPLC for isomer resolution and qNMR for absolute mass-balance validation.
References
-
Agilent Technologies. (2014). Optimizing the Separation of Nitro-aromatics Using Consecutively a Phenyl-Hexyl Column and a C-18 Column. Retrieved from [Link]
-
Pauli, G. F., et al. (2014). "Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance." Journal of Medicinal Chemistry. Retrieved from [Link]
-
Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
-
PubChem. (n.d.).[3] 1,5-Dichloro-2-ethyl-4-nitrobenzene Compound Summary. National Library of Medicine. Retrieved from [Link]
-
SIELC Technologies. (2018). Separation of 1-Chloro-2-nitrobenzene on Newcrom R1 HPLC column. (Demonstrating RP-HPLC for chloronitrobenzenes). Retrieved from [Link]
Sources
Safety Operating Guide
Personal protective equipment for handling 1,5-Dichloro-2-ethyl-4-nitrobenzene
As a Senior Application Scientist, establishing a rigorous, self-validating safety protocol is paramount when handling highly reactive halogenated nitroaromatics. 1,5-Dichloro-2-ethyl-4-nitrobenzene (CAS: 49709-30-0) presents severe acute and chronic toxicological risks. Standard laboratory safety practices are inadequate for this compound; it requires a specialized approach grounded in its specific chemical mechanics.
Here is the comprehensive, field-proven guide to the personal protective equipment (PPE), operational workflows, and disposal plans required for this chemical.
Mechanistic Toxicology: The Causality of Risk
To design an effective safety system, researchers must first understand why this molecule is dangerous. The hazards dictate the PPE, not the other way around.
-
Methemoglobinemia (Acute Hypoxia): The nitro group (
) undergoes rapid in vivo reduction, generating reactive intermediates that oxidize the ferrous iron ( ) in your red blood cells to the ferric state ( ) . This structural change forms methemoglobin, which cannot transport oxygen, leading to rapid cellular hypoxia, cyanosis (blue lips/skin), and central nervous system depression . -
Dermal Permeation & Lipophilicity: The combination of a benzene ring, an ethyl aliphatic chain, and two chlorine atoms renders this molecule highly lipophilic. It easily bypasses the aqueous barrier of the stratum corneum, making skin absorption a primary and rapid route of systemic poisoning .
-
Hepatotoxicity & Sensitization: Chlorinated nitroaromatics are potent skin sensitizers. Furthermore, chronic exposure forces the liver to metabolize the halogenated ring, leading to severe oxidative stress and hepatic lesions .
Personal Protective Equipment (PPE) Matrix
Because of its extreme lipophilicity, 1,5-Dichloro-2-ethyl-4-nitrobenzene will rapidly defeat standard laboratory PPE.
| Parameter | Value / Recommendation | Causality / Rationale |
| Primary Acute Hazard | Methemoglobinemia | Nitro group reduction oxidizes hemoglobin |
| Required Glove Material | Butyl Rubber or Silver Shield® Laminate | The dense, non-polar polymer matrix of Butyl resists the permeation of lipophilic aromatics. |
| Prohibited Gloves | Nitrile, Latex, Neoprene | Halogenated nitroaromatics rapidly swell and permeate the butadiene segments of Nitrile gloves, offering a false sense of security. |
| Body Protection | Tychem® Suit / Apron (e.g., CPF 2) | Standard cotton lab coats absorb lipophilic liquids and hold them against the skin, accelerating dermal exposure. |
| Respiratory Protection | NIOSH OV + P100 Cartridges | Captures both volatilized organic vapors and aerosolized solid particulates during transfer. |
| Eye/Face Protection | Chemical Splash Goggles + Face Shield | Safety glasses lack the orbital seal required to prevent splash-induced ocular absorption. |
Self-Validating Operational Workflow
Do not rely on assumptions. Every step in handling this compound must include a physical validation check to ensure the safety system is intact.
Phase 1: Environmental Validation
-
Fume Hood Verification: Before opening the chemical container, verify the Class II chemical fume hood is operating at a face velocity of 80–100 feet per minute (fpm).
-
Validation Check: Perform a "tissue test" by taping a small piece of tissue to the bottom of the sash. It must actively pull inward. Do not rely solely on digital monitors, which can fall out of calibration.
-
Phase 2: PPE Assembly & Integrity Check 2. Glove Inspection: Select unexpired Butyl rubber gloves.
-
Validation Check: Perform the "roll and trap" test. Roll the cuff tightly toward the fingers to trap air; submerge in water or listen closely for micro-leaks. Discard immediately if compromised.
-
Layering: Don a Tychem® chemically resistant apron over standard laboratory attire, followed by a NIOSH-approved respirator (if handling outside a closed system) and double-gloves (Silver Shield inner, Butyl outer).
Phase 3: Execution & Decontamination 4. Material Transfer: Handle the compound exclusively over a spill tray lined with chemical-absorbent pads. Use conductive, non-sparking spatulas to prevent static discharge if handling the compound in a dry powder state. 5. Vessel Decontamination: Before removing any sealed reaction vessel from the hood, wipe the exterior with a compatible solvent (e.g., a minimal amount of isopropyl alcohol) to remove invisible micro-residues.
Figure 1: Self-validating operational workflow for handling halogenated nitroaromatics.
Spill Response & Disposal Plan
A spill involving 1,5-Dichloro-2-ethyl-4-nitrobenzene requires immediate, calculated action to prevent inhalation and dermal exposure.
Immediate Containment:
-
Evacuation & Isolation: If a spill occurs outside of primary containment, immediately evacuate the area. Allow the laboratory HVAC system to clear ambient vapors for at least 15 minutes.
-
Neutralization & Absorption: Wearing full PPE (including a supplied-air respirator for large spills), cover the spill with a non-combustible, inert absorbent such as vermiculite or dry sand.
-
Causality Rule:Never use combustible absorbents (like sawdust or paper towels) for nitroaromatics, as the mixture can become highly reactive or flammable upon desiccation .
-
Disposal Logistics: 3. Waste Segregation: Sweep the absorbed mixture using non-sparking tools into a high-density polyethylene (HDPE) container. 4. Labeling & Transport: Label the container explicitly as "Hazardous Waste: Halogenated Nitroaromatic (Methemoglobinemia / Hepatotoxic Hazard)". Ensure it is kept strictly isolated from strong oxidizing agents, reducing agents, and alkaline metals. Dispose of via an EPA-licensed hazardous waste contractor.
References
-
[1] National Center for Biotechnology Information. "PubChem Compound Summary for CID 5240362, 1,5-Dichloro-2-ethyl-4-nitrobenzene". PubChem.
-
[2] National Center for Biotechnology Information. "PubChem Compound Summary for CID 7416, Nitrobenzene". PubChem.
-
[3] Agency for Toxic Substances and Disease Registry (ATSDR). "ToxGuide for Nitrobenzene". Centers for Disease Control and Prevention (CDC).
-
[4] New Jersey Department of Health. "Hazardous Substance Fact Sheet: Chloronitrobenzenes". NJ.gov.
-
[5] Environment, Health and Safety. "Hand Protection Chemical Resistance Guide". San Francisco State University.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
